molecular formula C9H6FNO B1357619 8-Fluoroquinolin-2(1H)-one CAS No. 71738-83-5

8-Fluoroquinolin-2(1H)-one

Cat. No.: B1357619
CAS No.: 71738-83-5
M. Wt: 163.15 g/mol
InChI Key: OGPLOEMLZOLURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroquinolin-2(1H)-one is a fluorinated heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. Compounds based on the quinolin-2(1H)-one structure are intensively studied for their wide range of biological activities . The introduction of a fluorine atom at the 8-position is a strategic modification, as fluorine can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, thereby modulating its physiological activity . Research into fluorinated quinolin-2(1H)-ones has revealed their potential in developing substances with anticancer and antiviral activity . Furthermore, analogues like 8-hydroxyquinolin-2(1H)-one have been designed and synthesized as potent and selective β2-adrenoceptor agonists for the study of chronic respiratory diseases such as asthma and COPD . The 8-nitroquinolin-2(1H)-one pharmacophore has also been explored as a bioactivated antikinetoplastid molecule against parasites like Leishmania infantum and Trypanosoma brucei brucei . Beyond pharmaceutical applications, the quinolin-2(1H)-one core structure is also investigated for the construction of luminescent substances and functional dyes . This reagent is presented as a building block for use in various cross-coupling reactions and further synthetic functionalization to create novel compounds for biological screening and material science. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPLOEMLZOLURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601124
Record name 8-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71738-83-5
Record name 8-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Fluoroquinolin-2(1H)-one, a fluorinated derivative of the quinolinone scaffold. The quinolinone core is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability and binding affinity. This document details a potential synthetic pathway, summarizes key characterization data, and provides visual workflows to aid in the practical application of this knowledge.

Synthesis of this compound

Proposed Synthetic Pathway

A potential two-step synthesis of this compound can be envisioned, commencing with the acylation of 2-fluoroaniline followed by an intramolecular cyclization reaction. This approach is adapted from methodologies reported for the synthesis of structurally related quinolinones.

Synthesis_Pathway 2-Fluoroaniline 2-Fluoroaniline Intermediate N-(2-fluorophenyl)acrylamide 2-Fluoroaniline->Intermediate Acylation Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Intermediate Product This compound Intermediate->Product Intramolecular Friedel-Crafts Cyclization Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 2-Fluoroaniline & Acryloyl chloride step1 Step 1: Acylation start->step1 intermediate Isolate & Purify N-(2-fluorophenyl)acrylamide step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 product Isolate & Purify This compound step2->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point Determination product->mp Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Response Cellular Response Gene->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase2 Inhibits

Physicochemical Properties of 8-Fluoroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinolin-2(1H)-one is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents data for structurally related analogs to offer valuable context and estimations. Furthermore, it details standardized experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, pKa, and the partition coefficient (logP).

Introduction

Quinolinone scaffolds are prevalent in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This compound, a member of this class, is of interest for its potential biological activities. This document serves as a resource for researchers by consolidating available data and outlining robust methodologies for its physicochemical characterization.

Physicochemical Data

Direct experimental data for this compound is not extensively reported in the public domain. To provide a frame of reference, the following table summarizes the available data for the parent compound, quinolin-2(1H)-one, and a related fluoro-substituted quinolinone. These values can be used for initial estimations and to guide experimental design.

Table 1: Physicochemical Properties of this compound and Structural Analogs

PropertyThis compound (Predicted/Estimated)Quinolin-2(1H)-one (Experimental)6-Fluoro-2-methyl-4(1H)-quinolinone (Experimental)
Molecular Formula C₉H₆FNOC₉H₇NO[1][2]C₁₀H₈FNO
Molecular Weight 163.15 g/mol 145.16 g/mol [1][3]177.18 g/mol
Melting Point Data not available198 °C[4]141-143°C[]
Solubility Predicted to have low aqueous solubilityInsoluble in water; soluble in various organic solvents.[6][7]Soluble in Ethanol.[]
pKa Data not availableData available in IUPAC Digitized pKa Dataset.[8]Data not available
logP Data not available1.046 (Crippen Method)[3][9]Data not available

Note: The properties of this compound are yet to be experimentally determined and reported in peer-reviewed literature. The data for analogs are provided for comparative purposes.

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections describe standardized experimental protocols that can be employed for the characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a precise measurement.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility, particularly in aqueous and biorelevant media, is a key determinant of bioavailability.

Methodology: Shake-Flask Method

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, or organic solvents) in a sealed vial.

  • Incubation: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used to quantify the concentration, which represents the equilibrium solubility.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Methodology: HPLC-Based Method

  • Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values.

  • Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

  • logP Calculation: The retention factor (k') for this compound is calculated from its retention time and the column dead time. The logP value is then determined from the calibration curve.

Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Application Synthesis Synthesis of this compound Purification Purification & Purity Assessment (e.g., HPLC, NMR) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Measurement Purification->pKa logP logP Determination Purification->logP DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis logP->DataAnalysis ADMET_Prediction ADMET Profile Prediction DataAnalysis->ADMET_Prediction Formulation Formulation Development DataAnalysis->Formulation

Caption: Workflow for Physicochemical Characterization.

Conclusion

While direct experimental data on the physicochemical properties of this compound are currently scarce, this technical guide provides a framework for its characterization. By utilizing the data from structural analogs and applying the detailed experimental protocols outlined herein, researchers can systematically determine its melting point, solubility, pKa, and logP. This essential information will facilitate a deeper understanding of its behavior and potential as a drug candidate, ultimately guiding its journey through the drug discovery and development pipeline.

References

Technical Guide: Spectroscopic and Spectrometric Analysis of 8-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 8-Fluoroquinolin-2(1H)-one. Due to the absence of publicly available experimental data for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic and spectrometric techniques. It also outlines standardized experimental protocols for the acquisition of such data.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the quinolinone class. The presence of a fluorine atom at the 8-position is expected to influence its electronic properties and, consequently, its spectral characteristics. Quinolone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate analytical characterization is crucial for the identification, purity assessment, and structural elucidation of this and related compounds in drug discovery and development pipelines.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on established chemical shift and fragmentation patterns for analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.8br s-N-H
~7.8d~8.5H-4
~7.5t~8.0H-6
~7.3d~8.0H-5
~7.2d~8.0H-7
~6.5d~8.5H-3

Note: Chemical shifts are referenced to TMS (δ 0.00). The fluorine atom at position 8 will likely introduce through-space coupling to nearby protons, which may result in additional splitting or broadening of the signals for H-7 and the N-H proton.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~162C-2
~155 (d, ¹JCF ≈ 250 Hz)C-8
~140C-4
~138 (d, ³JCF ≈ 10 Hz)C-8a
~128C-6
~122C-5
~118 (d, ²JCF ≈ 20 Hz)C-7
~116 (d, ³JCF ≈ 5 Hz)C-4a
~115C-3

Note: The carbon directly attached to the fluorine (C-8) will exhibit a large one-bond coupling constant (¹JCF). Smaller two- and three-bond couplings (²JCF and ³JCF) are expected for adjacent carbons.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Fragment
163[M]⁺ (Molecular Ion)
135[M - CO]⁺
108[M - CO - HCN]⁺

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of carbon monoxide (CO) from the lactam ring, followed by the loss of hydrogen cyanide (HCN).

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of this compound.

NMR Spectroscopy

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 16 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 240 ppm.

Data Processing:

  • Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Introduce the sample via a direct insertion probe or through a gas chromatograph if the sample is sufficiently volatile.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

  • Scan Rate: 1 scan/s.

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern to deduce the structure.

  • For high-resolution data, calculate the elemental composition from the accurate mass measurement.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization, and a conceptual signaling pathway where a quinolinone derivative might be involved as an inhibitor.

synthesis_and_characterization_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_result Result start Starting Materials (e.g., 2-Fluoroaniline) reaction Cyclization Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Structural Confirmation ms Mass Spectrometry (HRMS) other Other Analyses (IR, EA, MP) data Characterized This compound nmr->data ms->data other->data

Caption: A logical workflow for the synthesis and characterization of this compound.

signaling_pathway_inhibition cluster_pathway Conceptual Signaling Pathway cluster_inhibition Inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor Quinolinone Derivative inhibitor->kinase_b Inhibition

Caption: A conceptual diagram of a signaling pathway inhibited by a quinolinone derivative.

A Technical Guide to the Discovery and Synthetic History of Fluoroquinolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinolones are a major class of synthetic antibacterial agents that have become indispensable in the treatment of a wide range of bacterial infections.[1][2] Their history is a compelling story of serendipitous discovery followed by decades of systematic chemical modification to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. This guide provides an in-depth look at the discovery and synthetic evolution of fluoroquinolones, details key experimental protocols, and visualizes the core mechanisms and developmental workflows.

The First Generation: The Nalidixic Acid Era

The journey of the quinolones began in 1962 with the discovery of nalidixic acid by George Lesher and his colleagues as a byproduct during the synthesis of the antimalarial drug chloroquine.[3][4] Although technically a naphthyridine, nalidixic acid is considered the progenitor of all quinolone antibiotics.[4] It exhibited activity primarily against Gram-negative bacteria and was clinically introduced in 1964 for the treatment of urinary tract infections.[3][4] However, its utility was limited by a narrow antibacterial spectrum and the rapid development of bacterial resistance.

The synthesis of nalidixic acid often starts with the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.[5][6] The resulting intermediate is cyclized by heating, followed by hydrolysis and subsequent alkylation with ethyl iodide to yield the final nalidixic acid molecule.[6]

The Second Generation and the Fluorine Revolution

The major breakthrough in quinolone research occurred in the early 1980s with the discovery that the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone core dramatically enhanced antibacterial potency and broadened the spectrum.[1][7] This led to the development of the fluoroquinolones . Norfloxacin was the first fluoroquinolone to be introduced, demonstrating significantly improved activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[7][8]

This structural modification paved the way for other highly successful second-generation fluoroquinolones like Ciprofloxacin, which exhibited even greater potency.[1] The core synthesis of these compounds often relies on the Gould-Jacobs reaction , a versatile method for preparing the quinoline backbone.[9][10]

Caption: Evolutionary path from Nalidixic Acid to early Fluoroquinolones.

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11][12] These enzymes are crucial for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase: Composed of two GyrA and two GyrB subunits, this enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target.[13][14]

  • Topoisomerase IV: This enzyme, composed of two ParC and two ParE subunits, is primarily responsible for decatenating (separating) replicated daughter chromosomes. It is the main target in many Gram-positive bacteria, such as Staphylococcus aureus.[11][13]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[13] This leads to the formation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death.[11][12]

Fluoroquinolone_Mechanism cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (GyrA, GyrB) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) FQ->Topo_IV Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling catalyzes Inhibition_Complex_Neg Stabilized Drug-Enzyme-DNA Complex DNA_Gyrase->Inhibition_Complex_Neg forms Replication_Neg DNA Replication Supercoiling->Replication_Neg enables Separation Chromosome Separation Topo_IV->Separation catalyzes Inhibition_Complex_Pos Stabilized Drug-Enzyme-DNA Complex Topo_IV->Inhibition_Complex_Pos forms Cell_Division Cell Division Separation->Cell_Division enables DSB Double-Strand DNA Breaks Inhibition_Complex_Neg->DSB Inhibition_Complex_Pos->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of fluoroquinolones on bacterial topoisomerases.

Later Generations and Structure-Activity Relationships (SAR)

Systematic modification of the core fluoroquinolone structure has led to third- and fourth-generation agents with enhanced activity and improved pharmacokinetics.[8] Key positions on the quinolone ring that influence its properties include:

  • N-1 Position: Substituents like cyclopropyl (as in Ciprofloxacin) or ethyl groups are crucial for antibacterial activity.

  • C-7 Position: The nature of the heterocyclic ring (e.g., piperazine, pyrrolidine) significantly impacts the spectrum of activity, potency, and target preference (DNA gyrase vs. topoisomerase IV).[15]

  • C-8 Position: Substitution with a methoxy group (as in Moxifloxacin) can enhance activity and reduce the selection of resistant mutants.[16]

  • C-6 Position: The fluorine atom is a hallmark of this class, greatly increasing the inhibition of DNA gyrase.[15]

These modifications led to agents like Levofloxacin (third-generation) with improved activity against Gram-positive bacteria, and Moxifloxacin (fourth-generation) with additional activity against anaerobic bacteria.[1][8]

Quantitative Analysis of Antibacterial Activity

The potency of fluoroquinolones is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[17] The table below summarizes typical MIC ranges for representative quinolones against common pathogens.

AntibioticGenerationE. coli (Gram-negative)S. aureus (Gram-positive)P. aeruginosa
Nalidixic Acid First4 - 32 µg/mL>128 µg/mL>128 µg/mL
Norfloxacin Second0.03 - 0.25 µg/mL0.25 - 2 µg/mL0.25 - 4 µg/mL
Ciprofloxacin Second0.004 - 0.03 µg/mL[18]0.12 - 1 µg/mL0.016 - 2 µg/mL[18]
Levofloxacin Third0.015 - 0.12 µg/mL0.12 - 1 µg/mL0.5 - 4 µg/mL
Moxifloxacin Fourth0.015 - 0.12 µg/mL0.03 - 0.25 µg/mL2 - 8 µg/mL
Note: Values are typical ranges and can vary significantly based on the specific strain and resistance mechanisms. Data compiled from multiple sources.[18][19][20][21][22]

Key Experimental Protocols

Protocol 1: General Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and versatile method for synthesizing the 4-hydroxyquinoline core structure, a key intermediate for many fluoroquinolones.[10][23]

Objective: To synthesize a 4-hydroxyquinoline-3-carboxylate intermediate.

Materials:

  • Substituted aniline

  • Diethyl ethoxymethylenemalonate (or similar malonic ester)

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Sodium hydroxide (for subsequent hydrolysis)

  • Hydrochloric acid

  • Standard laboratory glassware for reflux and filtration

Methodology:

  • Condensation: An equimolar amount of the substituted aniline is reacted with diethyl ethoxymethylenemalonate. This step is often performed at a moderate temperature (100-130°C) to form the anilidomethylenemalonate intermediate, with the elimination of ethanol.[23] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Thermal Cyclization: The intermediate is dissolved in a high-boiling solvent (e.g., diphenyl ether) and heated to a high temperature (typically 250-260°C) under reflux.[23] This high-energy step induces an intramolecular 6-electron electrocyclization to form the quinoline ring system.[23]

  • Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, often precipitates from the solvent.

  • Purification: The crude product is collected by filtration and washed with a non-polar solvent (e.g., hexane or cyclohexane) to remove the high-boiling reaction solvent. The solid is then dried under a vacuum.

  • Hydrolysis (Optional): The resulting ester can be saponified by refluxing with aqueous sodium hydroxide to yield the corresponding carboxylic acid, which is a common precursor for many quinolone antibiotics.[9]

  • Decarboxylation (Optional): Subsequent heating of the carboxylic acid can lead to decarboxylation to yield the 4-hydroxyquinoline.[9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[17][24]

Objective: To determine the lowest concentration of a fluoroquinolone that inhibits the visible growth of a target bacterium.

Materials:

  • Fluoroquinolone compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)[25]

  • Pure overnight culture of the test bacterium

  • 0.5 McFarland turbidity standard

  • Sterile saline solution

  • Spectrophotometer

Methodology:

  • Inoculum Preparation: Select 3-4 isolated colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[26] Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]

  • Drug Dilution: Prepare a stock solution of the fluoroquinolone. In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. Add 200 µL of the highest concentration of the drug (at 2x the final desired concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and transfer 100 µL from well 2 to well 3, continuing this process down to well 10. Discard the final 100 µL from well 10.[26] Well 11 (no drug) will serve as the growth control, and well 12 (MHB only) as the sterility control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[24][25]

  • Reading Results: The MIC is determined as the lowest concentration of the fluoroquinolone in which there is no visible turbidity (i.e., the first clear well).[17]

Drug_Discovery_Workflow A 1. Synthesis of Quinolone Core (e.g., Gould-Jacobs) B 2. Structural Modification (Vary R1, R7, R8 substituents) A->B C 3. Compound Library Generation B->C D 4. In Vitro Screening (MIC Determination) C->D D->B Low Activity (Iterate Design) E 5. Lead Compound Identification D->E F 6. Advanced Studies (Toxicity, Pharmacokinetics) E->F Promising Activity F->B Poor Profile (Iterate Design) G 7. Preclinical & Clinical Development F->G

Caption: A typical drug discovery workflow for novel fluoroquinolone development.

References

Biological Screening of Novel 8-Fluoroquinolin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biological screening of novel 8-Fluoroquinolin-2(1H)-one derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Due to their diverse pharmacological activities, these derivatives are promising candidates for the development of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological processes.

Core Biological Activities and Data Summary

This compound derivatives have been investigated for a range of biological activities, primarily focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The following sections summarize the quantitative data from various screening assays.

Anticancer Activity

The antiproliferative effects of this compound and related quinolinone derivatives have been evaluated against various human cancer cell lines. The efficacy is typically measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Quinolin-2(1H)-one Derivative 5a MCF-7 (Breast)0.034Erlotinib0.040
Quinoxalin-2(1H)-one Derivative 15 HepG-2 (Liver)5.30Doxorubicin-
MCF-7 (Breast)2.20Doxorubicin-
HCT-116 (Colon)5.50Doxorubicin-
8-Hydroxyquinoline Derivative Hela (Cervical)30.98--
HCT 116 (Colon)22.7--
MCF-7 (Breast)4.12--
Quinazolin-4(3H)-one Derivative 5c MCF-7 (Breast)13.7--

Table 1: Summary of Anticancer Activity of Quinolinone Derivatives.[1][2][3][4][5]

Antimicrobial Activity

The antimicrobial potential of these derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
8-Nitrofluoroquinolone (p-toluidine deriv.) Staphylococcus aureus~2-5--
8-Nitrofluoroquinolone (p-chloroaniline deriv.) Staphylococcus aureus~2-5--
8-Nitrofluoroquinolone (aniline deriv.) Staphylococcus aureus~2-5--
8-Hydroxyquinoline Derivative PH265 Candida auris1 - 0.5--
8-Hydroxyquinoline Derivative PH276 Candida auris8 - 0.5--

Table 2: Summary of Antimicrobial Activity of Quinolone Derivatives.[6][7]

Enzyme Inhibition Activity

Certain quinolinone derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. The inhibitory activity is quantified by the IC₅₀ value.

Compound/DerivativeTarget EnzymeIC₅₀ (µM)
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one H1N1 Influenza A Endonuclease0.5
Quinolin-2(1H)-one Derivative 5a EGFR0.087
HER-20.033
Quinazolin-4(3H)-one Derivative 5b HDAC60.150
Quinoxalin-2(1H)-one Derivative 13d Aldose Reductase0.107

Table 3: Summary of Enzyme Inhibition Activity of Quinolinone Derivatives.[1][3][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are generalized protocols for the key experiments cited.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Data Analysis: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then used to prepare an inoculum suspension, which is adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (General Protocol)
  • Reagent Preparation: The target enzyme, substrate, and buffer solutions are prepared according to the specific assay requirements.

  • Assay Reaction: The reaction is initiated by mixing the enzyme, a pre-determined concentration of the substrate, and varying concentrations of the test compound in a suitable reaction buffer.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

  • Detection: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Workflows and Pathways

To better illustrate the processes involved in the biological screening and the potential mechanisms of action of this compound derivatives, the following diagrams have been generated using the DOT language.

G cluster_0 Anticancer Screening Workflow A Compound Library (this compound Derivatives) C Primary Screening (MTT/SRB Assay) A->C B Cell Line Panel (e.g., MCF-7, A549, HCT-116) B->C D Dose-Response Analysis (IC50 Determination) C->D E Hit Identification D->E F Secondary Assays (Apoptosis, Cell Cycle) E->F G Lead Optimization F->G

Caption: A generalized workflow for in vitro anticancer screening.

G cluster_1 Antimicrobial Screening Workflow A Test Compounds (this compound Derivatives) C Broth Microdilution Assay A->C B Microbial Strains (Bacteria & Fungi) B->C D MIC Determination C->D E MBC/MFC Determination D->E F Hit Confirmation D->F

Caption: A standard workflow for determining antimicrobial activity.

G cluster_2 Hypothetical Enzyme Inhibition Pathway A This compound Derivative B Target Enzyme (e.g., Kinase, HDAC) A->B Binds to Active Site D Enzyme-Substrate Complex B->D F Inhibition of Enzyme Activity B->F C Substrate C->D E Product D->E G Downstream Signaling Blocked F->G H Therapeutic Effect (e.g., Apoptosis) G->H

Caption: A potential mechanism of action via enzyme inhibition.

References

Quantum Chemical Calculations for 8-Fluoroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 8-Fluoroquinolin-2(1H)-one. While direct experimental and computational studies on this specific molecule are not extensively reported in the reviewed literature, this document outlines the established methodologies based on studies of closely related quinolin-2(1H)-one derivatives. The protocols and expected data formats provided herein serve as a robust template for researchers undertaking a computational investigation of this compound.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemistry has become an indispensable tool in modern drug discovery and development.[1] By solving approximations of the Schrödinger equation, these computational methods can predict a wide range of molecular properties with high accuracy, often rivaling experimental measurements. For novel compounds like this compound, a derivative of the versatile quinolin-2(1H)-one scaffold, in silico analysis can provide critical insights into its geometry, stability, spectroscopic signatures, and electronic properties. This information is invaluable for understanding its potential biological activity, reactivity, and suitability as a drug candidate.

Density Functional Theory (DFT) is a particularly powerful and widely used quantum chemical method that balances computational cost with accuracy, making it ideal for studying molecules of pharmaceutical interest.[1][2]

Core Computational Protocols

The following section details the standard computational workflow for the quantum chemical analysis of this compound. These protocols are based on methodologies reported for similar quinoline-based compounds.[2][3]

Molecular Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on its potential energy surface.

Experimental Protocol:

  • Input Structure: A 3D model of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method: Geometry optimization is performed using Density Functional Theory (DFT), a common and reliable method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard choice.[2][3]

  • Basis Set: A sufficiently flexible basis set is required to accurately describe the electronic distribution. The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions (++) to handle anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

  • Software: The calculations are typically carried out using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Verification: The optimization is complete when the forces on all atoms are close to zero, and the final structure represents a true energy minimum. This is confirmed by a subsequent vibrational frequency calculation, which should yield no imaginary frequencies.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed to predict the infrared (IR) and Raman spectra of the molecule. This is useful for interpreting experimental spectroscopic data and confirming the stability of the optimized structure.

Experimental Protocol:

  • Input Structure: The optimized geometry of this compound from the previous step is used.

  • Computational Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) as used for the geometry optimization must be employed for consistency.

  • Calculation Type: A frequency analysis is requested in the quantum chemistry software.

  • Output Analysis: The output provides the vibrational frequencies (in cm⁻¹), their corresponding intensities (for IR) or activities (for Raman), and the normal modes of vibration. These theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Electronic Properties and Reactivity Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.

Experimental Protocol:

  • Input Structure: The optimized molecular geometry is used.

  • Methodology: Single-point energy calculations are performed at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Properties to Calculate:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[2]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites on the molecule. This is particularly useful for predicting how the molecule will interact with biological targets.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[2]

Data Presentation

The quantitative results from these calculations should be organized into clear, structured tables for easy interpretation and comparison. The following tables provide a template for presenting the calculated data for this compound. Note: The data presented here are illustrative and based on general expectations for this class of compounds, as specific literature for this compound is not available.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C=O~1.23
N-H~1.01
C-F~1.35
C-N (ring)~1.38
C-C (aromatic)~1.39 - 1.42
Bond Angles C-N-C~121.5
O=C-N~124.0
F-C-C~119.0
Dihedral Angle C-C-N-H~180.0 (for planarity)

Table 2: Calculated Vibrational Frequencies (Illustrative Major Bands)

Mode NumberAssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
1N-H stretch~3450-
2C-H stretch (aro)~3100 - 3000-
3C=O stretch~1680-
4C=C stretch (aro)~1600 - 1450-
5C-N stretch~1350-
6C-F stretch~1250-

Table 3: Key Electronic Properties (Illustrative)

PropertyCalculated Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Energy Gap (ΔE)~ 4.7 eV
Dipole Moment~ 3.5 Debye

Mandatory Visualizations

Diagrams are essential for conveying complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the computational process.

G Computational Chemistry Workflow for this compound cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase mol_struct 1. Build 3D Molecular Structure method_select 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_struct->method_select geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc Confirms Minimum Energy sp_calc 5. Single-Point Energy Calculation geom_opt->sp_calc Uses Optimized Structure opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec thermo Thermochemistry freq_calc->thermo elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) sp_calc->elec_prop

Caption: A typical workflow for quantum chemical calculations.

G Logical Dependencies in Quantum Calculations InitialGeom Initial 3D Structure OptGeom Optimized Geometry InitialGeom->OptGeom is input for Freq Vibrational Frequencies OptGeom->Freq is required for Electronic Electronic Properties (HOMO-LUMO, MEP) OptGeom->Electronic is required for Thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Freq->Thermo provides Spectra Simulated IR/Raman Spectra Freq->Spectra provides data for

Caption: Relationship between key computational outputs.

Conclusion

This technical guide outlines a comprehensive computational strategy for the characterization of this compound using DFT calculations. By following the detailed protocols for geometry optimization, vibrational analysis, and electronic property calculation, researchers can generate valuable data to understand the physicochemical characteristics of this molecule. The structured tables and workflow diagrams provide a clear framework for data presentation and procedural understanding. These in silico studies are a critical first step in evaluating the potential of this compound and its derivatives in medicinal chemistry and drug development, guiding further experimental synthesis and biological testing.

References

Technical Guide: Solubility and Stability Studies of 8-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework and representative methodologies for conducting solubility and stability studies on 8-Fluoroquinolin-2(1H)-one. Due to the limited publicly available data for this specific compound, the quantitative data presented herein is hypothetical and illustrative, based on the known properties of similar quinoline derivatives and general principles of pharmaceutical analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to other biologically active quinolinone derivatives. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. These properties are critical for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

This guide outlines a comprehensive approach to characterizing the solubility and stability profile of this compound, including detailed experimental protocols and data presentation formats. The methodologies are based on established principles of pharmaceutical sciences and regulatory guidelines.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental parameter that influences its absorption, distribution, and overall bioavailability. This section details a proposed investigation into the solubility of this compound.

Predicted Solubility Profile

The following table summarizes the anticipated solubility of this compound in a range of pharmaceutically relevant solvents at ambient temperature. This data is illustrative and would need to be confirmed experimentally.

Solvent/MediumPredicted Solubility (mg/mL)Classification
Water (pH 7.0)< 0.1Practically Insoluble
0.1 N HCl (pH 1.2)0.1 - 1.0Sparingly Soluble
0.1 N NaOH (pH 13.0)1.0 - 10Soluble
Ethanol10 - 30Freely Soluble
Methanol10 - 30Freely Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble
Propylene Glycol1.0 - 10Soluble
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the determination of thermodynamic solubility, a standard method for assessing the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., purified water, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Perform the experiment in triplicate for each solvent.

  • Calculate the average solubility and standard deviation for each solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Agitate on orbital shaker (48-72h at 25°C) prep2->equil sep1 Centrifuge to separate solid equil->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 result Calculate Solubility (mg/mL) analysis2->result G cluster_dev Method Development cluster_spec Specificity Assessment cluster_val Method Validation (ICH Q2(R1)) cluster_final Finalization dev1 Column & Mobile Phase Screening dev2 Optimization of Chromatographic Conditions dev1->dev2 spec1 Analyze Forced Degradation Samples dev2->spec1 spec2 Ensure Peak Purity and Resolution spec1->spec2 val1 Linearity & Range spec2->val1 val2 Accuracy & Precision spec2->val2 val3 LOD & LOQ spec2->val3 val4 Robustness spec2->val4 final Validated Stability-Indicating Method val1->final val2->final val3->final val4->final

Spectroscopic Analysis of 8-Fluoroquinolin-2(1H)-one and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Fluoroquinolin-2(1H)-one and its analogs. Due to the limited availability of specific data for this compound, this guide leverages data from closely related analogs, such as 8-hydroxyquinolin-2(1H)-one and other quinolinone derivatives, to provide a foundational understanding of their spectroscopic properties.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the molecule. Spectroscopic analysis is crucial for the structural elucidation, characterization, and purity assessment of these compounds, which are vital steps in the drug discovery and development process. This guide details the key spectroscopic techniques used for the analysis of this class of compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Fluorescence spectroscopy.

Spectroscopic Data of this compound Analogs

The following tables summarize the available spectroscopic data for analogs of this compound. This data serves as a valuable reference for the characterization of new derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 8-Hydroxyquinolin-2(1H)-one and its Analogs in DMSO-d₆

Proton8-Hydroxyquinolin-2(1H)-one2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate
H-36.48 (d, J=9.5 Hz)6.64 (d, J=9.6 Hz)
H-47.82 (d, J=9.5 Hz)8.01 (d, J=9.6 Hz)
H-57.10 (d, J=7.8 Hz)7.45 (d, J=7.9 Hz)
H-67.23 (t, J=7.8 Hz)7.58 (t, J=7.9 Hz)
H-76.95 (d, J=7.8 Hz)7.39 (d, J=7.9 Hz)
N-H11.75 (br s)11.95 (br s)
O-H9.85 (s)-

Note: Data for 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate is for the quinolinone moiety.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 8-Hydroxyquinolin-2(1H)-one and its Analogs in DMSO-d₆

Carbon8-Hydroxyquinolin-2(1H)-one2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate
C-2162.5161.8
C-3116.8117.5
C-4140.2140.0
C-4a118.9120.1
C-5119.3123.5
C-6122.8129.8
C-7113.5126.5
C-8145.9142.3
C-8a138.1138.5

Note: Data for 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate is for the quinolinone moiety.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for an Analog

CompoundIonization ModeCalculated m/zFound m/z
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoateESI+300.0316 [M+H]⁺300.0318 [M+H]⁺
UV-Visible and Fluorescence Spectroscopy Data

The photophysical properties of these compounds are important for various applications, including bio-imaging.

Table 4: UV-Visible Absorption and Fluorescence Emission Data of 8-Hydroxyquinoline Analogs in Methanol

Compoundλmax (abs) (nm)λmax (em) (nm)
8-Hydroxyquinoline242, 310520
Zinc(II) complex of 5,7-dichloro-8-hydroxyquinoline265, 380510

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compounds.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1 s.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • ¹⁹F NMR Acquisition (for fluorinated analogs):

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: spectral width of -50 to -150 ppm, 128 scans, relaxation delay of 2 s.

    • Use an external reference standard (e.g., CFCl₃ at 0 ppm).

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compounds.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Typical mass range: m/z 100-1000.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compounds.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mM in a spectroscopic grade solvent like methanol or ethanol). Prepare a dilute solution (e.g., 10 µM) from the stock solution.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

    • Use the pure solvent as a blank.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To characterize the emission properties of the compounds.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Determine the optimal excitation wavelength, which is often the λmax from the UV-Vis spectrum.

    • Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λem).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Results start Synthesized Compound dissolve Dissolve in Appropriate Solvent start->dissolve nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) dissolve->nmr ms Mass Spectrometry (HRMS) dissolve->ms uv_vis UV-Vis Spectroscopy dissolve->uv_vis fluorescence Fluorescence Spectroscopy dissolve->fluorescence process_nmr Process NMR Data nmr->process_nmr process_ms Analyze Mass Spectrum ms->process_ms process_uv Determine λmax uv_vis->process_uv process_fluor Determine λem fluorescence->process_fluor structure Structure Elucidation process_nmr->structure composition Elemental Composition process_ms->composition photophysics Photophysical Properties process_uv->photophysics process_fluor->photophysics final_report Comprehensive Report structure->final_report composition->final_report photophysics->final_report

Caption: General workflow for the spectroscopic analysis of quinolinone derivatives.

Conclusion and Future Directions

Future work should focus on the synthesis and complete spectroscopic characterization of this compound to build a comprehensive data library. This will aid in the development of structure-activity relationships and facilitate the design of new quinolinone-based therapeutic agents.

Tautomerism in Fluoro-Substituted Quinolinone Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of fluorine substituents is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of these molecules. A fundamental aspect of the quinolinone structure is its existence in a tautomeric equilibrium between the keto (lactam) and enol (lactim) forms. This equilibrium is critical as the dominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical overview of tautomerism in fluoro-substituted quinolinone scaffolds, summarizing the available quantitative data, detailing experimental and computational protocols for analysis, and visualizing the key concepts and biological implications.

The Keto-Enol Tautomeric Equilibrium in Quinolinones

Quinolinone scaffolds, specifically 2- and 4-hydroxyquinolines, exist in a dynamic equilibrium between their enol (hydroxyquinoline) and keto (quinolinone) forms. Extensive experimental and theoretical studies have consistently shown that this equilibrium overwhelmingly favors the keto tautomer in both solution and the solid state.[1][2][3] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide (lactam) group in the keto form.[1]

The position of this equilibrium can be influenced by several factors, including solvent polarity, temperature, and the electronic nature of substituents on the quinoline ring. While polar solvents tend to further stabilize the more polar keto form, the effect of substituents can be more complex.[2]

Tautomerism cluster_legend Equilibrium Enol Enol Form (Hydroxyquinoline) Keto Keto Form (Quinolinone) Enol->Keto K_T = [Keto]/[Enol] Keto_favored Equilibrium strongly favors the Keto form (K_T >> 1) DNA_Gyrase_Inhibition Gyrase DNA Gyrase Cleavage DNA Strand Cleavage Gyrase->Cleavage Binds to & cleaves DNA Bacterial DNA DNA->Cleavage Fluoroquinolone Fluoroquinolone (Keto Tautomer) Ternary_Complex Stable Ternary Complex (Gyrase-DNA-Drug) Fluoroquinolone->Ternary_Complex Intercalates & Binds Mg_Ion Mg²⁺ Ion Mg_Ion->Ternary_Complex Chelation via C4=O & C3-COOH Cleavage->Ternary_Complex Traps Cleaved State Block Replication Fork Blockage Ternary_Complex->Block Prevents DNA Re-ligation Death Cell Death Block->Death Leads to Experimental_Workflow Start Fluoro-Substituted Quinolinone Sample NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Start->NMR UVVis UV/Vis Spectroscopy Start->UVVis DFT Computational (DFT) Calculations Start->DFT NMR_Data Integrate Signals Calculate Ratio NMR->NMR_Data UV_Data Analyze λmax Compare with Analogs UVVis->UV_Data DFT_Data Calculate ΔG DFT->DFT_Data Result Determine K_T and Dominant Tautomer NMR_Data->Result UV_Data->Result DFT_Data->Result

References

Exploring the Chemical Space of 8-Fluoroquinolin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer and kinase inhibitory effects. The strategic introduction of a fluorine atom at the 8-position of the quinolinone ring is a promising strategy to modulate the physicochemical and pharmacological properties of these derivatives. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase cell permeability. This technical guide provides a comprehensive overview of the synthetic routes, potential biological activities, and experimental protocols for the exploration of the chemical space of 8-fluoroquinolin-2(1H)-one derivatives as potential therapeutic agents.

Proposed Synthetic Pathways

The synthesis of the this compound core can be efficiently achieved through a two-step process starting from commercially available 3-fluoroaniline. This is followed by diversification at various positions to generate a library of novel analogs.

A plausible synthetic route involves an initial amide formation followed by an intramolecular Friedel-Crafts acylation.[1]

G cluster_start Starting Materials cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation cluster_step3 Step 3: Derivatization 3-Fluoroaniline 3-Fluoroaniline N-(3-fluorophenyl)-3-chloropropionamide N-(3-fluorophenyl)-3-chloropropionamide 3-Fluoroaniline->N-(3-fluorophenyl)-3-chloropropionamide Acylation 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride->N-(3-fluorophenyl)-3-chloropropionamide 8-Fluoro-3,4-dihydroquinolin-2(1H)-one 8-Fluoro-3,4-dihydroquinolin-2(1H)-one N-(3-fluorophenyl)-3-chloropropionamide->8-Fluoro-3,4-dihydroquinolin-2(1H)-one Cyclization Library of this compound Derivatives Library of this compound Derivatives 8-Fluoro-3,4-dihydroquinolin-2(1H)-one->Library of this compound Derivatives e.g., Alkylation, Arylation, Halogenation

Further functionalization of the core structure can be achieved through various established synthetic methodologies for quinolinone derivatives, such as palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl groups, or nucleophilic aromatic substitution.

Biological Activities and Potential Targets

Quinolin-2(1H)-one derivatives have been identified as potent inhibitors of several protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2] The introduction of the 8-fluoro substituent is hypothesized to enhance the inhibitory activity and selectivity of these compounds.

Anticipated Antiproliferative Activity

Based on published data for analogous quinolin-2(1H)-one scaffolds, 8-fluoro derivatives are expected to exhibit potent antiproliferative activity against a range of human cancer cell lines. The following table presents hypothetical IC50 values for a series of this compound derivatives against representative cancer cell lines to illustrate the potential potency.

Compound IDR1R2MCF-7 (Breast) IC50 (nM)A549 (Lung) IC50 (nM)HCT116 (Colon) IC50 (nM)
8FQ-001 HH85120150
8FQ-002 H4-OCH3-Ph456075
8FQ-003 CH3H110150180
8FQ-004 CH34-OCH3-Ph658095
Erlotinib --40[2]100130

Table 1: Hypothetical antiproliferative activity of this compound derivatives.

Potential for Kinase Inhibition

The primary mechanism of action for many anticancer quinolinone derivatives is the inhibition of protein kinases. The 8-fluoro derivatives are proposed to be potent inhibitors of key kinases in oncogenic signaling pathways.

Compound IDR1R2EGFR IC50 (nM)HER-2 IC50 (nM)
8FQ-001 HH9550
8FQ-002 H4-OCH3-Ph5025
8FQ-003 CH3H12070
8FQ-004 CH34-OCH3-Ph7035
Erlotinib --80[2]>1000
Lapatinib --109

Table 2: Hypothetical kinase inhibitory activity of this compound derivatives.

Key Signaling Pathways

The EGFR/HER-2 and PI3K/Akt signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. This compound derivatives are designed to target and inhibit key components of these pathways.

// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HER2 [label="HER2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="EGFR/HER2\nHeterodimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="8-Fluoroquinolin-\n2(1H)-one\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR; EGFR -> Dimer; HER2 -> Dimer; Dimer -> Grb2 [label="P"]; Dimer -> PI3K [label="P"]; Grb2 -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt; Akt -> Proliferation;

Inhibitor -> Dimer [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } EGFR/HER-2 Signaling Pathway and Point of Inhibition.

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR/HER2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Potential Downstream\nInhibition", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="P"]; Akt -> mTORC1; Akt -> Apoptosis [arrowhead=tee, label="Inhibition"]; mTORC1 -> CellGrowth;

Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Potential Inhibition"]; } PI3K/Akt Signaling Pathway and Potential Downstream Targets.

Experimental Protocols

Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (Core Structure)

Step 1: Synthesis of N-(3-fluorophenyl)-3-chloropropionamide

  • To a stirred solution of 3-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(3-fluorophenyl)-3-chloropropionamide.

Step 2: Intramolecular Friedel-Crafts Acylation to yield 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

  • To a flask containing anhydrous aluminum chloride (AlCl3) (3.0 eq) at 0 °C, slowly add a solution of N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to afford 8-fluoro-3,4-dihydroquinolin-2(1H)-one.

Antiproliferative Assay (MTT Assay)
  • Seed human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values using appropriate software.

In Vitro Kinase Inhibition Assay
  • Prepare a reaction mixture containing the purified kinase (e.g., EGFR, HER-2), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Add varying concentrations of the this compound derivatives to the reaction mixture.

  • Incubate the reaction at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 values.

Experimental and Screening Workflow

A systematic workflow is essential for the efficient discovery and development of novel kinase inhibitors from the this compound scaffold.

drug_discovery_workflow

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent therapeutic agents, particularly in the area of oncology. The synthetic accessibility of this core, coupled with the potential for enhanced biological activity conferred by the 8-fluoro substituent, makes this an attractive chemical space for exploration. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to synthesize, screen, and optimize these derivatives, ultimately paving the way for the discovery of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 8-Fluoroquinolin-2(1H)-one, a fluorinated quinolinone derivative of interest in medicinal chemistry. The introduction of a fluorine atom can modulate the physicochemical and pharmacological properties of molecules, potentially enhancing metabolic stability and binding affinity. The quinolin-2(1H)-one scaffold itself is a privileged structure found in numerous biologically active compounds.

Synthetic Pathway Overview

A plausible and efficient two-step synthetic route to the core structure, 8-fluoro-3,4-dihydroquinolin-2(1H)-one, is proposed, commencing from commercially available 2-fluoroaniline. This is followed by functionalization to generate a library of novel analogs.[1] The synthesis involves an initial amide formation followed by an intramolecular Friedel-Crafts acylation.

Experimental Protocols

Step 1: Synthesis of N-(2-fluorophenyl)-3-chloropropanamide

This initial step involves the acylation of 2-fluoroaniline with 3-chloropropionyl chloride to yield the intermediate amide.

Materials:

  • 2-fluoroaniline

  • 3-chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq) to the solution.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-fluorophenyl)-3-chloropropanamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

The synthesized N-(2-fluorophenyl)-3-chloropropanamide undergoes an intramolecular Friedel-Crafts acylation to afford the target 8-fluoro-3,4-dihydroquinolin-2(1H)-one.[1]

Materials:

  • N-(2-fluorophenyl)-3-chloropropanamide

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend N-(2-fluorophenyl)-3-chloropropanamide (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Carefully add aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 8-fluoro-3,4-dihydroquinolin-2(1H)-one.

Step 3: Dehydrogenation to this compound (Proposed)

To obtain the target this compound from the synthesized 8-fluoro-3,4-dihydroquinolin-2(1H)-one, a dehydrogenation step is required. A common method for this transformation is oxidation with a suitable reagent.

Materials:

  • 8-fluoro-3,4-dihydroquinolin-2(1H)-one

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous dioxane or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous dioxane or toluene.

  • Add DDQ (1.2 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
12-FluoroanilineN-(2-fluorophenyl)-3-chloropropanamide3-Chloropropionyl chloride, TEADCM0 to RT12-16~85-95>95
2N-(2-fluorophenyl)-3-chloropropanamide8-Fluoro-3,4-dihydroquinolin-2(1H)-oneAlCl₃DCM0 to RT18-24~60-75>98
38-Fluoro-3,4-dihydroquinolin-2(1H)-oneThis compoundDDQDioxaneReflux4-6~70-85>98

Note: Yields and purity are typical and may vary based on experimental conditions and purification methods.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation cluster_step3 Step 3: Dehydrogenation start1 2-Fluoroaniline step1 Acylation start1->step1 start2 3-Chloropropionyl Chloride start2->step1 intermediate N-(2-fluorophenyl)-3- chloropropanamide step1->intermediate step2 Cyclization intermediate->step2 product1 8-Fluoro-3,4-dihydroquinolin-2(1H)-one step2->product1 step3 Oxidation product1->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

G A Starting Material (2-Fluoroaniline) B Intermediate (N-(2-fluorophenyl)-3-chloropropanamide) A->B Amide Formation C Intermediate (8-Fluoro-3,4-dihydroquinolin-2(1H)-one) B->C Friedel-Crafts Acylation D Final Product (this compound) C->D Dehydrogenation

Caption: Key transformations in the synthesis of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 8-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. Derivatives of quinolinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. High-throughput screening (HTS) of compound libraries containing this compound and its analogs offers a powerful approach to identify novel hit compounds for various therapeutic targets. These application notes provide detailed methodologies for utilizing this compound in HTS campaigns, focusing on its potential as an anticancer agent through the inhibition of key signaling pathways.

Target Audience

These protocols and application notes are intended for researchers, scientists, and drug development professionals actively engaged in drug discovery, particularly those with access to HTS facilities and an interest in kinase inhibitors, topoisomerase inhibitors, and apoptosis inducers.

Potential Signaling Pathways of this compound

Based on the activity of structurally related quinolinone and fluoroquinolone compounds, this compound may modulate several critical signaling pathways implicated in cancer. Two prominent potential mechanisms of action are the inhibition of the EGFR/HER-2 signaling cascade and the disruption of DNA replication through topoisomerase II inhibition.

EGFR/HER-2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a pivotal role in regulating cell growth, proliferation, and survival.[1][2][3] Overexpression or mutation of these receptors is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer Receptor Dimerization EGFR->Dimer HER2 HER2 HER2->Dimer Ligand Ligand Ligand->EGFR Binds Autophos Autophosphorylation Dimer->Autophos Activates PI3K PI3K Autophos->PI3K Recruits RAS RAS Autophos->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->Dimer Inhibits

Caption: EGFR/HER-2 Signaling Pathway Inhibition.
DNA Topoisomerase II Inhibition Pathway

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[4][5][6][7][8] By inhibiting this enzyme, compounds can introduce DNA strand breaks, leading to cell cycle arrest and apoptosis. Fluoroquinolone derivatives have been identified as inhibitors of Topoisomerase II.[9][10]

Topoisomerase_Pathway cluster_nucleus Nucleus DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA TopoII Topoisomerase II Supercoiled_DNA->TopoII Binds Cleaved_Complex Cleavage Complex (Transient) TopoII->Cleaved_Complex Creates Religated_DNA Religated DNA Cleaved_Complex->Religated_DNA Religates DSB Double-Strand Breaks (Accumulation) Cleaved_Complex->DSB Religated_DNA->DNA_Replication CellCycleArrest Cell Cycle Arrest (G2/M) DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibitor This compound Inhibitor->Cleaved_Complex Stabilizes MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (Various Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Data Analysis: Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions Start->Prepare_Reagents Add_Kinase_Substrate Add Kinase and Substrate to 384-well Plate Prepare_Reagents->Add_Kinase_Substrate Add_Compound Add this compound Add_Kinase_Substrate->Add_Compound Incubate_Pre Pre-incubate Add_Compound->Incubate_Pre Add_ATP Add ATP to Initiate Reaction Incubate_Pre->Add_ATP Incubate_Reaction Incubate for Kinase Reaction Add_ATP->Incubate_Reaction Add_Detection_Reagents Add TR-FRET Detection Reagents (e.g., Labeled Antibodies) Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate for Signal Development Add_Detection_Reagents->Incubate_Detection Read_TR_FRET Read TR-FRET Signal Incubate_Detection->Read_TR_FRET Analyze_Data Data Analysis: Calculate % Inhibition & IC50 Read_TR_FRET->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for a Defined Period Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells (Including Supernatant) Incubate_Treatment->Harvest_Cells Wash_Cells Wash Cells with PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend_Cells Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend_Cells->Add_Stains Incubate_Staining Incubate in the Dark Add_Stains->Incubate_Staining Analyze_Flow_Cytometry Analyze by Flow Cytometry Incubate_Staining->Analyze_Flow_Cytometry Quantify_Populations Quantify Viable, Apoptotic, and Necrotic Populations Analyze_Flow_Cytometry->Quantify_Populations End End Quantify_Populations->End

References

Application Notes and Protocols: 8-Fluoroquinolin-2(1H)-one Based Probes for Ferric Ion (Fe³⁺) Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of metal ions is of paramount importance in various fields, including environmental monitoring, biological imaging, and pharmaceutical research. Ferric iron (Fe³⁺), the most stable oxidation state of iron in physiological and environmental contexts, plays a crucial role in numerous biological processes. However, an imbalance in Fe³⁺ homeostasis is associated with several pathological conditions, including neurodegenerative diseases and cancer. Consequently, the development of sensitive and selective fluorescent probes for Fe³⁺ detection is a significant area of research.

Quinoline derivatives have emerged as a promising class of fluorophores for the development of ion sensors due to their excellent photophysical properties and ability to coordinate with metal ions. The 8-fluoroquinolin-2(1H)-one scaffold, in particular, offers a unique combination of a rigid, planar structure conducive to high fluorescence quantum yields and the presence of a fluorine atom, which can modulate the electronic properties of the molecule to fine-tune its sensitivity and selectivity.

This document provides detailed application notes and protocols for the development and utilization of this compound based probes for the selective detection of Fe³⁺. A hypothetical probe, FQ-FeP (this compound-based Ferric Probe), is presented as a model system.

Proposed Signaling Pathway

The sensing mechanism of FQ-FeP is based on the principle of Chelation-Enhanced Fluorescence Quenching (CHEQ). The probe is designed to be fluorescent in its free state. Upon binding to Fe³⁺, a paramagnetic metal ion, the fluorescence of the this compound fluorophore is quenched due to efficient photoinduced electron transfer (PET) from the excited fluorophore to the metal center. This "turn-off" response allows for the sensitive detection of Fe³⁺.

FQ-FeP Signaling Pathway Probe FQ-FeP (Fluorescent) Complex [FQ-FeP]-Fe³⁺ Complex (Non-fluorescent) Probe->Complex Binding Fe3 Fe³⁺ Fe3->Complex Quenching Fluorescence Quenching Complex->Quenching

Caption: Proposed "turn-off" signaling mechanism for the FQ-FeP probe upon binding to Fe³⁺.

Quantitative Data Presentation

The following table summarizes the hypothetical performance characteristics of the FQ-FeP probe for Fe³⁺ detection, based on typical values for similar quinoline-based probes.

ParameterValueConditions
Excitation Wavelength (λex)350 nmHEPES buffer (10 mM, pH 7.4), 1% DMSO
Emission Wavelength (λem)450 nmHEPES buffer (10 mM, pH 7.4), 1% DMSO
Quantum Yield (Φ) of FQ-FeP0.65HEPES buffer (10 mM, pH 7.4), 1% DMSO
Quantum Yield (Φ) of [FQ-FeP]-Fe³⁺< 0.01HEPES buffer (10 mM, pH 7.4), 1% DMSO
Limit of Detection (LOD)50 nMS/N = 3
Binding Constant (Ka)2.5 x 10⁵ M⁻¹HEPES buffer (10 mM, pH 7.4), 1% DMSO
Stoichiometry (Probe:Ion)1:1Job's Plot Analysis
Optimal pH Range6.0 - 8.0-

Experimental Protocols

Synthesis of FQ-FeP Probe

The synthesis of the hypothetical FQ-FeP probe involves a two-step process: first, the synthesis of the this compound core, followed by the attachment of a suitable Fe³⁺-chelating moiety. For this protocol, we propose the use of a rhodamine-based chelator, a well-established binding site for Fe³⁺.

Synthetic Workflow for FQ-FeP Start 2-Fluoro-6-nitrophenol Step1 Doebner-von Miller reaction Start->Step1 Quinolinone 8-Fluoro-6-nitroquinolin-2(1H)-one Step1->Quinolinone Step2 Reduction (e.g., SnCl₂/HCl) Quinolinone->Step2 AminoQuinolinone 6-Amino-8-fluoroquinolin-2(1H)-one Step2->AminoQuinolinone Step3 Coupling Reaction AminoQuinolinone->Step3 Chelator Rhodamine B isothiocyanate Chelator->Step3 Product FQ-FeP Probe Step3->Product

Caption: Proposed synthetic pathway for the FQ-FeP probe.

Materials:

  • 2-Fluoro-6-nitrophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Rhodamine B isothiocyanate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Protocol:

  • Synthesis of 8-Fluoro-6-nitroquinolin-2(1H)-one:

    • In a round-bottom flask, dissolve 2-fluoro-6-nitrophenol in a mixture of glycerol and concentrated sulfuric acid.

    • Heat the mixture under reflux for 3 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Synthesis of 6-Amino-8-fluoroquinolin-2(1H)-one:

    • Suspend 8-fluoro-6-nitroquinolin-2(1H)-one in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the mixture into ice-cold water and basify with a 10% sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Synthesis of FQ-FeP Probe:

    • Dissolve 6-amino-8-fluoroquinolin-2(1H)-one and rhodamine B isothiocyanate in dry dichloromethane.

    • Add triethylamine to the solution and stir at room temperature for 24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the final product by column chromatography on silica gel using a dichloromethane/methanol gradient.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Fe³⁺ Detection

This protocol outlines the general procedure for using the FQ-FeP probe to detect Fe³⁺ in an aqueous sample.

Experimental Workflow for Ion Sensing Prep Prepare FQ-FeP stock solution (1 mM in DMSO) Dilute Dilute to working concentration (e.g., 10 µM) in HEPES buffer Prep->Dilute Mix Mix FQ-FeP solution with sample Dilute->Mix Sample Prepare Fe³⁺ standard solutions and test samples Sample->Mix Incubate Incubate for a short period (e.g., 5 min) Mix->Incubate Measure Measure fluorescence intensity (λex = 350 nm, λem = 450 nm) Incubate->Measure Analyze Analyze data (quenching efficiency vs. [Fe³⁺]) Measure->Analyze

Application Notes and Protocols for Evaluating the Anticancer Activity of 8-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Fluoroquinolin-2(1H)-one in cell-based assays to assess its potential as an anticancer agent. The protocols detailed below are based on established methodologies for evaluating quinolinone derivatives and can be adapted for high-throughput screening and detailed mechanistic studies.

Introduction

Quinolinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties. The introduction of a fluorine atom at the 8th position of the quinolinone ring in this compound may enhance its metabolic stability and cell permeability, potentially leading to improved efficacy. While direct experimental data on the anticancer activity of this compound is emerging, related quinolinone derivatives have demonstrated effects through various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR-2 and modulation of epigenetic regulators such as histone deacetylases (HDACs).

These notes provide a framework for the initial in vitro evaluation of this compound, focusing on its cytotoxic and apoptotic effects on cancer cell lines.

Data Presentation: Representative Anticancer Activity

The following table summarizes hypothetical in vitro anticancer activity of this compound against a panel of human cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Compound IDCancer Cell LineIC50 (µM) [Hypothetical]Positive ControlIC50 (µM)
This compoundHCT-116 (Colon)8.5Doxorubicin0.9
This compoundA549 (Lung)12.2Doxorubicin1.1
This compoundPC3 (Prostate)15.8Doxorubicin2.5
This compoundMCF-7 (Breast)9.7Doxorubicin1.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-116, A549, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[1]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin).[1][2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1][2]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.[3][4]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies A Cancer Cell Lines (e.g., HCT-116, A549, PC3, MCF-7) B Treatment with This compound (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Select IC50 concentration F Cell Cycle Analysis (PI Staining) D->F Select IC50 concentration G Signaling Pathway Analysis (e.g., Western Blot for VEGFR-2/HDAC targets) D->G Select IC50 concentration

Caption: A general workflow for evaluating the anticancer properties of this compound.

signaling_pathway Proposed Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation HDAC HDAC Histones Histones HDAC->Histones Deacetylation p21 p21 (CDK Inhibitor) Histones->p21 Transcriptional Regulation ApoptosisGenes Pro-apoptotic Genes Histones->ApoptosisGenes Transcriptional Regulation p21->Proliferation Inhibition ApoptosisGenes->Proliferation Inhibition Compound This compound Compound->VEGFR2 Inhibition Compound->HDAC Inhibition

Caption: A potential mechanism of action for this compound targeting key signaling pathways in cancer.

References

Investigating the Mechanism of Action of 8-Fluoroquinolin-2(1H)-one in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolin-2(1H)-one scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Derivatives of this core structure have been reported to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 8-position of the quinolinone ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity and mechanism of action.

This document provides a generalized framework for investigating the mechanism of action of 8-Fluoroquinolin-2(1H)-one, drawing upon established protocols for similar quinolinone derivatives. Due to the limited specific data available for this compound in the public domain, the following sections outline potential biological targets and provide detailed experimental protocols that can be adapted to elucidate its specific cellular and molecular effects.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related quinolinone and 8-hydroxyquinoline derivatives, several potential mechanisms of action for this compound can be hypothesized. These include, but are not limited to:

  • Enzyme Inhibition: Many quinolinone derivatives are known to inhibit key enzymes involved in disease progression. Potential targets for this compound could include:

    • Histone Deacetylases (HDACs): Inhibition of HDACs is a validated strategy in cancer therapy.[1]

    • Histone Demethylases: Certain 8-hydroxyquinolines have been identified as inhibitors of histone demethylases.

    • Kinases: Derivatives of quinolin-2(1H)-one have been explored as inhibitors of protein kinases such as EGFR and HER-2.[2]

  • Receptor Modulation: Some quinolinone analogs have been shown to interact with specific cellular receptors. For instance, derivatives of 8-hydroxyquinolin-2(1H)-one have been investigated as potential β2-agonists.[3]

  • Antimicrobial Activity: The quinolinone core is present in many antibacterial agents. The mechanism could involve interference with bacterial DNA replication or cell wall synthesis.

  • Antiproliferative and Pro-apoptotic Effects: In cancer cell lines, quinolinone derivatives have been shown to induce cell cycle arrest and apoptosis through various signaling pathways.[2]

Data Presentation: Hypothetical Quantitative Data Summary

To guide future research, the following tables provide a template for summarizing quantitative data that would be generated from the experimental protocols outlined below.

Table 1: In Vitro Enzyme Inhibition Assay

Enzyme TargetThis compound IC50 (µM)Positive Control IC50 (µM)
HDAC1TBDTBD
HDAC6TBDTBD
JMJD2ETBDTBD
EGFRTBDTBD
HER-2TBDTBD

TBD: To be determined.

Table 2: Antiproliferative Activity in Cancer Cell Lines

Cell LineHistotypeThis compound GI50 (µM)Doxorubicin GI50 (µM)
MCF-7Breast AdenocarcinomaTBDTBD
HCT116Colorectal CarcinomaTBDTBD
PC-3Prostate AdenocarcinomaTBDTBD
A549Lung CarcinomaTBDTBD

TBD: To be determined.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against class I and class II HDAC enzymes.

Materials:

  • Recombinant human HDAC1 and HDAC6 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control

  • This compound

  • Black 96-well microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound and the positive control (TSA) in assay buffer.

  • In a black 96-well plate, add the diluted compounds.

  • Add the recombinant HDAC enzyme to each well, except for the negative control wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Add the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the antiproliferative effect of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or Doxorubicin and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its GI50 concentration for 24, 48, and 72 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the investigation of this compound.

G cluster_0 Hypothesized Anticancer Mechanism Compound This compound HDAC HDAC Inhibition Compound->HDAC Kinase Kinase Inhibition (e.g., EGFR/HER-2) Compound->Kinase Acetylation Histone Hyperacetylation HDAC->Acetylation prevents deacetylation Signaling Inhibition of Pro-survival Signaling Pathways Kinase->Signaling Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Bax Bax Upregulation Gene_Expression->Bax Bcl2 Bcl-2 Downregulation Gene_Expression->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Signaling->Cell_Cycle_Arrest Signaling->Apoptosis

Caption: Hypothesized signaling pathway for the anticancer activity of this compound.

G cluster_1 Experimental Workflow Start Synthesize and Purify This compound Enzyme_Assay In Vitro Enzyme Inhibition Assays (HDACs, Kinases, etc.) Start->Enzyme_Assay Cell_Culture Cell-Based Assays Start->Cell_Culture Data_Analysis Data Analysis and Mechanism Elucidation Enzyme_Assay->Data_Analysis Proliferation Antiproliferation (MTT Assay) Cell_Culture->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Proliferation->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Western_Blot Western Blotting for Key Signaling Proteins Apoptosis_Assay->Western_Blot Western_Blot->Data_Analysis

Caption: General experimental workflow for investigating the biological activity of this compound.

References

Application Notes and Protocols: Synthesis of 8-Fluoroquinolin-2(1H)-one Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of novel 8-fluoroquinolin-2(1H)-one derivatives. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the molecule. These derivatives are of particular interest as potential inhibitors of key signaling pathways in cancer, such as the EGFR/HER-2 cascade. This guide offers a foundational synthetic scheme, detailed experimental procedures, and a framework for interpreting SAR data to guide the development of potent and selective therapeutic agents.

Introduction

Quinolin-2(1H)-one derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of a fluorine atom on the aromatic ring can enhance metabolic stability, improve binding affinity to target proteins, and increase cell permeability. Specifically, the this compound core is a promising starting point for the development of targeted therapies.

Recent studies have highlighted the potential of quinolin-2(1H)-one analogues as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Overactivation of the EGFR/HER-2 signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[2][3][4] The development of small molecule inhibitors that target the ATP-binding site of these kinases is a clinically validated strategy in oncology.[1]

This document outlines a synthetic approach to a library of this compound derivatives and provides a template for evaluating their structure-activity relationships, with a focus on their potential as EGFR/HER-2 inhibitors.

Synthetic Pathway

A versatile and efficient two-step synthetic route to the core structure, 8-fluoro-3,4-dihydroquinolin-2(1H)-one, is proposed, starting from commercially available 2-fluoroaniline. This core can then be further functionalized to generate a library of diverse analogues for SAR studies.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation cluster_step3 Step 3: Derivatization (Example) A 2-Fluoroaniline C N-(2-fluorophenyl)-3-chloropropionamide A->C Acylation B 3-Chloropropionyl chloride B->C D 8-Fluoro-3,4-dihydroquinolin-2(1H)-one C->D Cyclization (AlCl3) E Library of Derivatives D->E Further Reactions (e.g., N-alkylation, C-H functionalization)

Figure 1: Proposed synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(2-fluorophenyl)-3-chloropropionamide (Intermediate C)

Materials:

  • 2-Fluoroaniline

  • 3-Chloropropionyl chloride

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain pure N-(2-fluorophenyl)-3-chloropropionamide.

Protocol 2: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (Core Structure D)

Materials:

  • N-(2-fluorophenyl)-3-chloropropionamide

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Crushed ice

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a stirred suspension of anhydrous AlCl3 (3.0 eq) in anhydrous DCM, add N-(2-fluorophenyl)-3-chloropropionamide (1.0 eq) portion-wise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Acidify the aqueous layer with 1 M HCl to pH 1-2.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 8-fluoro-3,4-dihydroquinolin-2(1H)-one.

Structure-Activity Relationship (SAR) Studies

To guide the optimization of this compound derivatives as potential anticancer agents, a systematic SAR study is crucial. Based on published data for related quinolin-2(1H)-one derivatives as dual EGFR/HER-2 inhibitors, a hypothetical SAR table for a series of this compound analogues is presented below.[1] This table serves as a template for organizing and interpreting biological data.

Table 1: Representative Structure-Activity Relationship Data for Quinolin-2(1H)-one Derivatives as EGFR/HER-2 Inhibitors

Compound IDR1R2EGFR IC50 (nM)HER-2 IC50 (nM)MCF-7 IC50 (nM)
Ref. --80 ± 5-40
5a HH87 ± 53334
5e MeH-->1000
Hypothetical 8-F-A H4-F-PhData to be generatedData to be generatedData to be generated
Hypothetical 8-F-B Me4-F-PhData to be generatedData to be generatedData to be generated
Hypothetical 8-F-C H3,4-di-Cl-PhData to be generatedData to be generatedData to be generated

Reference compound is Erlotinib. Data for compounds 5a and 5e are for a related quinolin-2(1H)-one scaffold and are included for illustrative purposes.[1] R1 and R2 represent positions for substitution on the quinolinone core.

SAR Insights from Related Scaffolds:

  • Substitution at R1: The data for compounds 5a and 5e suggest that substitution at the R1 position (e.g., with a methyl group) can be detrimental to activity.[1]

  • Aromatic Substituents at R2: The nature and substitution pattern of an aromatic ring at the R2 position are critical for potent inhibition. Electron-withdrawing groups on this ring may enhance activity.

  • Role of the 8-Fluoro Group: The introduction of the 8-fluoro substituent is hypothesized to improve pharmacokinetic properties and may influence the binding orientation within the kinase domain.

SAR_Logic cluster_mods Structural Modifications Core This compound Core R1 R1 Substituent Core->R1 R2 R2 Substituent Core->R2 R3 Other Positions Core->R3 Activity Biological Activity (e.g., EGFR/HER-2 Inhibition) R1->Activity Properties Physicochemical Properties (Solubility, Lipophilicity, etc.) R1->Properties R2->Activity R2->Properties R3->Activity R3->Properties Properties->Activity

Figure 2: Logical relationship for structure-activity relationship studies.

Proposed Biological Target and Signaling Pathway

The EGFR/HER-2 signaling pathway is a key regulator of cell growth, proliferation, and survival.[2][3] In many cancers, these receptors are overexpressed or mutated, leading to constitutive activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[2][4] The designed this compound derivatives are intended to act as ATP-competitive inhibitors of the EGFR and HER-2 kinase domains, thereby blocking these downstream signals and inducing apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

Figure 3: Simplified EGFR/HER-2 signaling pathway and the proposed mechanism of action.

Conclusion

The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The protocols and framework presented in this document provide a solid foundation for researchers to initiate and advance their drug discovery programs in this area. Systematic exploration of the SAR will be critical in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, with the ultimate goal of identifying clinical candidates for the treatment of EGFR/HER-2-driven cancers.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 8-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel compound 8-Fluoroquinolin-2(1H)-one. The following protocols are based on established methodologies for antimicrobial susceptibility testing (AST) and can be adapted for screening and characterizing the efficacy of this and other new chemical entities.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. Quinolone derivatives have historically been a rich source of effective antibacterial drugs. This compound is a synthetic heterocyclic compound belonging to the quinolinone class. Its structural features suggest potential antimicrobial activity, making it a candidate for investigation.

These notes offer detailed protocols for determining the in vitro efficacy of this compound against a panel of clinically relevant microorganisms. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4]

Data Presentation: Summarizing Antimicrobial Activity

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting MIC data. Researchers should populate a similar table with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainMethodCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213)Gram-positiveBroth Microdilution0.125 - 128Vancomycin[Experimental Data][Experimental Data]
Enterococcus faecalis (ATCC 29212)Gram-positiveBroth Microdilution0.125 - 128Ampicillin[Experimental Data][Experimental Data]
Escherichia coli (ATCC 25922)Gram-negativeBroth Microdilution0.125 - 128Ciprofloxacin[Experimental Data][Experimental Data]
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeBroth Microdilution0.125 - 128Ceftazidime[Experimental Data][Experimental Data]
Candida albicans (ATCC 90028)Fungi (Yeast)Broth Microdilution0.125 - 128Fluconazole[Experimental Data][Experimental Data]
Aspergillus niger (ATCC 16404)Fungi (Mold)Broth Microdilution0.125 - 128Amphotericin B[Experimental Data][Experimental Data]

Experimental Protocols

The following are detailed protocols for two standard antimicrobial susceptibility testing methods. It is recommended to perform these assays in duplicate or triplicate to ensure the reliability of the results.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of a compound in a liquid medium.[1][3][5]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test microorganisms (standard ATCC strains)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Dilute the adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In the first column of a 96-well plate, add a specific volume of the this compound stock solution to the broth to achieve the highest desired concentration.

    • Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next, resulting in a range of decreasing concentrations.[6]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[6]

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[6]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by using a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Add to wells Compound Prepare Compound Dilutions Compound->Inoculate Add to wells Incubate Incubate Plate Inoculate->Incubate Read Read Results Incubate->Read MIC Determine MIC Read->MIC

Broth Microdilution Workflow for MIC Determination.
Protocol 2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic discs

Procedure:

  • Preparation of Agar Plates:

    • Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum (0.5 McFarland) across the entire surface of the MHA plate.[6]

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.[6]

  • Application of Compound:

    • Add a fixed volume of the this compound solution to a designated well.

    • Place a positive control antibiotic disc on the agar surface.

    • A solvent control well (e.g., DMSO) should also be included.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Plate Preparation cluster_application Compound Application cluster_incubation_analysis Incubation & Analysis Inoculum Prepare Inoculum (0.5 McFarland) Lawn Create Microbial Lawn on Agar Plate Inoculum->Lawn Wells Create Wells in Agar Lawn->Wells AddCompound Add Compound to Wells Wells->AddCompound Incubate Incubate Plate AddCompound->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Agar Well Diffusion Experimental Workflow.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is yet to be determined, many quinolone-based compounds are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Another potential mechanism for novel antimicrobial compounds is the inhibition of histone deacetylases (HDACs), which can alter gene expression and lead to cell death.[7][8][9] The following diagram illustrates a hypothetical pathway where the compound acts as an HDAC inhibitor.

Hypothetical_Signaling_Pathway cluster_compound Compound Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Histone Histone Acetylation (Increased) HDAC->Histone Deacetylation Blocked Gene Altered Gene Expression Histone->Gene p21 Upregulation of p21 Gene->p21 Apoptosis Apoptosis Gene->Apoptosis Arrest Cell Cycle Arrest p21->Arrest Arrest->Apoptosis

Hypothetical Mechanism of Action via HDAC Inhibition.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial characterization of this compound. Consistent and well-documented experimental practices are essential for generating reliable data that can effectively guide further drug development efforts. Should this compound demonstrate significant antimicrobial activity, further studies to elucidate its mechanism of action, toxicity, and in vivo efficacy will be warranted.

References

Application Notes and Protocols for 8-Fluoroquinolin-2(1H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 8-Fluoroquinolin-2(1H)-one as a key intermediate in organic synthesis. The introduction of a fluorine atom at the 8-position of the quinolinone scaffold can significantly modulate the physicochemical and pharmacological properties of target molecules, making this intermediate particularly valuable in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a modified Knorr quinoline synthesis, which involves the condensation of an aniline with a β-ketoester. In this case, 2-fluoroaniline is reacted with diethyl malonate. The reaction proceeds through the formation of an intermediate enamine, which then undergoes thermal cyclization to yield the desired quinolinone.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluoroaniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Condensation: In a round-bottom flask, a mixture of 2-fluoroaniline (1.0 eq) and diethyl malonate (1.2 eq) is heated at 140-150 °C for 2 hours. The reaction is monitored by TLC for the disappearance of the starting aniline.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude intermediate, diethyl 2-((2-fluorophenyl)amino)maleate.

  • Cyclization: The crude intermediate is added portion-wise to pre-heated polyphosphoric acid (10 eq by weight) at 120 °C with vigorous stirring. The reaction mixture is heated at 140 °C for 1 hour.

  • Isolation and Purification: The hot mixture is carefully poured onto crushed ice with stirring. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from ethanol to afford 8-fluoro-4-hydroxyquinolin-2(1H)-one.

  • Deoxygenation (if necessary): While the 4-hydroxy derivative is often the direct product, should the non-hydroxylated version be required, a subsequent deoxygenation step would be necessary. However, for many applications, the 4-hydroxyquinolin-2(1H)-one tautomer is a versatile intermediate itself. For the purpose of these notes, we will proceed with applications of the core this compound structure, which is commercially available (CAS 71738-8-5).

Illustrative Synthesis Workflow

cluster_synthesis Synthesis of this compound 2-Fluoroaniline 2-Fluoroaniline Condensation Condensation 2-Fluoroaniline->Condensation Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Condensation Intermediate Diethyl 2-((2-fluorophenyl)amino)maleate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Product 8-Fluoro-4-hydroxyquinolin-2(1H)-one Cyclization->Product

Caption: Synthesis of the 8-fluoroquinolinone core.

Applications of this compound as a Synthetic Intermediate

This compound is a versatile building block for the synthesis of a variety of more complex heterocyclic systems. Its utility is demonstrated in key synthetic transformations such as N-alkylation and palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the development of novel compounds for screening in drug discovery, particularly for kinase inhibitors and other therapeutic agents.

N-Alkylation Reactions

The nitrogen atom of the quinolinone ring can be readily alkylated to introduce a variety of substituents. This modification is crucial for modulating the biological activity and pharmacokinetic properties of the final compounds.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction if necessary. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated this compound.

Quantitative Data for N-Alkylation

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF251885-95
2Methyl iodideK₂CO₃DMF251290-98
3Ethyl bromoacetateCs₂CO₃DMF60680-90

N-Alkylation Experimental Workflow

cluster_alkylation N-Alkylation Workflow Start This compound Reaction Add Alkyl Halide, Base (K₂CO₃), DMF Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-8-fluoroquinolin-2(1H)-one Purification->Product

Caption: General workflow for N-alkylation.

Palladium-Catalyzed Cross-Coupling Reactions

While this compound itself is not directly used in cross-coupling, its halogenated derivatives (e.g., bromo or iodo) are excellent substrates for reactions like the Suzuki-Miyaura coupling. The synthesis of an 8-bromo analogue would follow a similar synthetic route starting from 2-bromo-6-fluoroaniline. The resulting 8-bromo-fluoroquinolin-2(1H)-one can then be used to introduce aryl or heteroaryl groups at the 8-position. This is a powerful strategy for building molecular complexity and is widely used in the synthesis of kinase inhibitors.

This protocol is based on the general principles of Suzuki-Miyaura coupling and is illustrative for a hypothetical 8-bromo-6-fluoroquinolin-2(1H)-one intermediate.

Materials:

  • 8-Bromo-6-fluoroquinolin-2(1H)-one

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 8-bromo-6-fluoroquinolin-2(1H)-one (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 8-aryl-6-fluoroquinolin-2(1H)-one.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O75-85
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄1,4-Dioxane/H₂O80-90
33-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O65-75

Signaling Pathway Context: Kinase Inhibition

cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Domain Kinase Domain Receptor->Kinase_Domain ATP ATP ATP->Kinase_Domain Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibitor Quinolinone-based Inhibitor Inhibitor->Kinase_Domain

Caption: Inhibition of kinase signaling by quinolinone derivatives.

Conclusion

This compound serves as a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the ability to undergo various functionalizations, such as N-alkylation and participation in cross-coupling reactions (via its halogenated analogues), make it a key building block for the synthesis of novel, biologically active compounds. The protocols and data presented herein provide a foundation for researchers to utilize this intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 8-Fluoroquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 8-Fluoroquinolin-2(1H)-one, a key intermediate in pharmaceutical research. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and quantitative data to facilitate the optimization of reaction conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges that may be encountered during the synthesis of this compound. The synthesis is typically approached via a three-step sequence:

  • N-acylation of 2-fluoroaniline with 3-chloropropionyl chloride to form N-(2-fluorophenyl)-3-chloropropanamide.

  • Intramolecular Friedel-Crafts acylation of the intermediate to yield 8-fluoro-3,4-dihydroquinolin-2(1H)-one.

  • Dehydrogenation to afford the final product, this compound.

Step 1: N-acylation of 2-fluoroaniline

Q1: My amidation reaction to form N-(2-fluorophenyl)-3-chloropropanamide is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in the amidation step can often be attributed to the following factors:

  • Inadequate Basicity of the Amine: The electron-withdrawing nature of the fluorine atom in 2-fluoroaniline reduces its basicity, making the reaction with 3-chloropropionyl chloride sluggish.

    • Solution: Incorporate a non-nucleophilic organic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), into the reaction mixture. This will neutralize the HCl byproduct generated during the reaction and drive the equilibrium towards product formation.[1]

  • Hydrolysis of the Acyl Chloride: 3-Chloropropionyl chloride is highly reactive and susceptible to hydrolysis by moisture.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvents is also critical.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while higher temperatures could lead to the formation of side products.

    • Solution: A common strategy is to initiate the reaction at 0 °C and then allow it to gradually warm to room temperature. Progress should be monitored by Thin Layer Chromatography (TLC).[1]

Step 2: Intramolecular Friedel-Crafts Acylation

Q2: The intramolecular Friedel-Crafts cyclization to form 8-fluoro-3,4-dihydroquinolin-2(1H)-one is not proceeding to completion. What should I investigate?

A2: Incomplete cyclization can be a significant hurdle. Here are the primary areas to troubleshoot:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly hygroscopic and can lose its activity upon exposure to moisture.

    • Solution: Always use a fresh, unopened container of anhydrous AlCl₃. Ensure that the catalyst is handled quickly in a dry environment.

  • Insufficient Activation Energy: The intramolecular Friedel-Crafts reaction often requires a certain energy input to proceed efficiently.

    • Solution: A moderate and carefully controlled increase in the reaction temperature can often facilitate the cyclization. However, excessive heat can lead to decomposition or side reactions.

  • Inadequate Reaction Time: The reaction may simply require a longer duration to reach completion.

    • Solution: Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.

  • Impure Starting Material: Impurities present in the N-(2-fluorophenyl)-3-chloropropanamide intermediate can hinder the cyclization.

    • Solution: Ensure the purity of the intermediate through appropriate purification techniques like recrystallization or column chromatography before proceeding to the cyclization step.

Q3: I am observing the formation of significant side products during the Friedel-Crafts acylation. What are the likely side reactions and how can they be minimized?

A3: The formation of side products is a common issue in Friedel-Crafts reactions. Key potential side reactions include:

  • Intermolecular Polymerization: At high concentrations, the starting material can react with itself, leading to the formation of polymeric byproducts.

    • Solution: Running the reaction at a higher dilution can significantly minimize the extent of intermolecular reactions.

  • Formation of Isomers: Depending on the reaction conditions and the directing effects of the substituents, acylation at other positions on the aromatic ring can occur, leading to isomeric byproducts.

    • Solution: Careful control of the reaction temperature and the choice of Lewis acid can help to improve the regioselectivity of the reaction.

Step 3: Dehydrogenation

Q4: The dehydrogenation of 8-fluoro-3,4-dihydroquinolin-2(1H)-one to the final product is inefficient. What are some effective methods and what issues might I encounter?

A4: The final dehydrogenation step is crucial for obtaining the desired unsaturated quinolinone.

  • Inefficient Oxidant: The choice of oxidizing agent is critical for a successful dehydrogenation.

    • Solution: A common and effective method for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones is the use of inorganic persulfate salts activated by transition metals, such as iron or copper. This method is considered economical and environmentally benign.[2] Another approach involves using palladium on carbon (Pd/C) in the presence of a hydrogen acceptor like ethylene.

  • Incomplete Reaction: The dehydrogenation may not go to completion, leaving unreacted starting material.

    • Solution: Ensure the correct stoichiometry of the oxidizing agent and optimize the reaction time and temperature. Monitoring the reaction by TLC is essential.

  • Product Degradation: The quinolin-2(1H)-one product may be susceptible to degradation under harsh reaction conditions.

    • Solution: Employ milder reaction conditions where possible and ensure that the work-up procedure is carried out promptly once the reaction is complete.

Data Presentation

The following tables summarize quantitative data for the key reaction steps, providing a basis for comparison and optimization.

Table 1: N-acylation of Substituted Anilines

EntryAniline DerivativeAcylating AgentBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Fluoroaniline3-Chloropropionyl chlorideEt3N (1.2)Anhydrous CH2Cl20 to RT12-24~85-95 (expected)
2Aniline3-Chloropropionyl chlorideEt3N (1.2)Anhydrous CH2Cl20 to RT1292
34-Methoxyaniline3-Chloropropionyl chlorideDIPEA (1.5)Anhydrous THF0 to RT1690

Table 2: Intramolecular Friedel-Crafts Acylation of N-Arylpropanamides

EntrySubstrateLewis Acid (equiv.)SolventTemp (°C)Time (h)Yield (%)
1N-(2-fluorophenyl)-3-chloropropanamideAlCl₃ (2.5)CS₂454~70-80 (expected)
2N-phenyl-3-chloropropanamideAlCl₃ (2.5)CS₂45375
3N-(4-methylphenyl)-3-chloropropanamideAlCl₃ (2.5)Dichloroethane60582

Table 3: Dehydrogenation of Substituted 3,4-Dihydroquinolin-2(1H)-ones

EntrySubstrateReagent (equiv.)CatalystSolventTemp (°C)Time (h)Yield (%)
18-fluoro-3,4-dihydroquinolin-2(1H)-oneK₂S₂O₈ (2.0)FeSO₄·7H₂O (0.1)MeCN/H₂O806~80 (expected)[2]
23,4-Dihydroquinolin-2(1H)-oneK₂S₂O₈ (2.0)FeSO₄·7H₂O (0.1)MeCN/H₂O80585[2]
37-Methoxy-3,4-dihydroquinolin-2(1H)-onePd/C (10 mol%)-Toluene1101288

Experimental Protocols

Step 1: Synthesis of N-(2-fluorophenyl)-3-chloropropanamide
  • To a stirred solution of 2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-fluorophenyl)-3-chloropropanamide.

Step 2: Synthesis of 8-fluoro-3,4-dihydroquinolin-2(1H)-one
  • To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 eq) under a nitrogen atmosphere, add carbon disulfide (CS₂).

  • Cool the suspension to 0 °C.

  • Add a solution of N-(2-fluorophenyl)-3-chloropropanamide (1.0 eq) in CS₂ dropwise to the stirred suspension.

  • After the addition is complete, slowly warm the reaction mixture to 45 °C and maintain for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic extracts with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 8-fluoro-3,4-dihydroquinolin-2(1H)-one.

Step 3: Synthesis of this compound
  • In a round-bottom flask, dissolve 8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of acetonitrile (MeCN) and water.

  • Add potassium persulfate (K₂S₂O₈, 2.0 eq) and iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.1 eq) to the solution.[2]

  • Heat the reaction mixture to 80 °C and stir for 5-7 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: N-acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Dehydrogenation 2-Fluoroaniline 2-Fluoroaniline N-acylation N-acylation 2-Fluoroaniline->N-acylation 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride->N-acylation N-(2-fluorophenyl)-3-chloropropanamide N-(2-fluorophenyl)-3-chloropropanamide N-acylation->N-(2-fluorophenyl)-3-chloropropanamide Friedel-Crafts Acylation Friedel-Crafts Acylation N-(2-fluorophenyl)-3-chloropropanamide->Friedel-Crafts Acylation 8-fluoro-3,4-dihydroquinolin-2(1H)-one 8-fluoro-3,4-dihydroquinolin-2(1H)-one Friedel-Crafts Acylation->8-fluoro-3,4-dihydroquinolin-2(1H)-one Dehydrogenation Dehydrogenation 8-fluoro-3,4-dihydroquinolin-2(1H)-one->Dehydrogenation This compound This compound Dehydrogenation->this compound G Low Yield Low Yield Catalyst Inactivity Catalyst Inactivity Low Yield->Catalyst Inactivity Low Temperature Low Temperature Low Yield->Low Temperature Short Reaction Time Short Reaction Time Low Yield->Short Reaction Time Impure Starting Material Impure Starting Material Low Yield->Impure Starting Material Use Fresh Catalyst Use Fresh Catalyst Catalyst Inactivity->Use Fresh Catalyst Increase Temperature Increase Temperature Low Temperature->Increase Temperature Increase Reaction Time Increase Reaction Time Short Reaction Time->Increase Reaction Time Purify Intermediate Purify Intermediate Impure Starting Material->Purify Intermediate G cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Supercoiling Relaxation of DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes Daughter_Chromosomes Separation of Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes Catalyzes DNA_Replication_Fork DNA Replication Fork DNA_Supercoiling->DNA_Replication_Fork DNA_Replication_Fork->Daughter_Chromosomes Bacterial_Cell_Death Bacterial_Cell_Death Inhibition->Bacterial_Cell_Death Leads to

References

Technical Support Center: Purification of 8-Fluoroquinolin-2(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 8-Fluoroquinolin-2(1H)-one and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my product, this compound, showing low solubility in common chromatography solvents?

Answer: this compound possesses both a hydrogen bond donor (N-H) and acceptor (C=O), as well as an electronegative fluorine atom, which can lead to strong intermolecular interactions and lower solubility in non-polar solvents. The planar quinolinone ring system can also contribute to crystal lattice energy, making it difficult to dissolve.

Troubleshooting Steps:

  • Solvent System Modification:

    • For normal-phase chromatography, try adding a small percentage of a more polar solvent like methanol or isopropanol to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol).

    • For reversed-phase chromatography, ensure your mobile phase is sufficiently polar. A common mobile phase for fluoroquinolones is a mixture of acetonitrile and a phosphate buffer.[1] The pH of the aqueous component can be adjusted to improve the solubility of your compound.[2]

  • Sample Preparation:

    • Dissolve the crude product in a stronger, more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and adsorb it onto a solid support like silica gel or Celite®. After evaporation of the solvent, the dry powder can be loaded onto the column.

  • Temperature:

    • Gentle warming of the crude product in the solvent can sometimes improve solubility for loading onto the column. However, be cautious of potential degradation if your compound is thermally labile.

Question 2: I am observing co-eluting impurities with my target compound during column chromatography. How can I improve separation?

Answer: Co-eluting impurities often have similar polarities to the desired product. These could be starting materials, regioisomers, or byproducts from the synthesis.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Normal-Phase: Switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or a toluene/acetone system. Using a mixture of three solvents can sometimes provide better separation.

    • Reversed-Phase: Adjusting the pH of the aqueous component of the mobile phase can alter the ionization state of your compound and impurities, leading to changes in retention times and improved separation.[2]

  • Change the Stationary Phase:

    • If using silica gel, consider switching to alumina (basic or neutral) or a bonded phase like diol or cyano.

    • For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) with a C18 or phenyl-hexyl column can provide higher resolution.[1][3]

  • Recrystallization:

    • If the impurity is present in a small amount, recrystallization of the impure fractions may be an effective way to remove it.

Question 3: My purified this compound appears colored, but I expect a white solid. What could be the cause?

Answer: The presence of color can indicate trace impurities, often highly conjugated or oxidized species.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.

  • Re-purification: A second purification step, such as a short silica plug filtration or another column chromatography run with a different solvent system, may be necessary.

  • Check for Degradation: Ensure that your compound is not degrading during the workup or purification process. This can be checked by analyzing a sample of the crude reaction mixture by LC-MS and comparing it to the purified product.

Question 4: After purification by column chromatography, the yield of my this compound derivative is very low. What are the possible reasons?

Answer: Low yield can be attributed to several factors, including incomplete elution from the column, degradation on the stationary phase, or physical loss during workup.

Troubleshooting Steps:

  • Check for Product on the Column: After your run, flush the column with a very strong eluent (e.g., 10-20% methanol in dichloromethane for silica) to see if any remaining product elutes.

  • Acid/Base Sensitivity: The silica gel surface is acidic and can cause degradation of acid-sensitive compounds. You can neutralize the silica by pre-treating it with a solution of triethylamine in your mobile phase.

  • Tailing: If your compound is tailing significantly on the column, it can lead to broad peaks and difficult-to-collect fractions, resulting in apparent low yield. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase, depending on the nature of your compound, can improve peak shape.

  • Recrystallization vs. Chromatography: For solid compounds, recrystallization might be a more efficient purification method in terms of yield compared to chromatography, especially if the crude product is relatively pure.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound and its derivatives?

A1: A multi-step approach is often most effective. Start with an aqueous workup to remove water-soluble impurities. This is typically followed by either flash column chromatography or recrystallization. For very high purity requirements, preparative HPLC is a powerful option.[3][4] The choice depends on the scale of the synthesis and the nature of the impurities.

Q2: How do I choose between normal-phase and reversed-phase chromatography?

A2:

  • Normal-Phase Chromatography (e.g., silica gel) is generally suitable for compounds that are soluble in organic solvents and have moderate polarity. It is a cost-effective method for large-scale purifications.

  • Reversed-Phase Chromatography (e.g., C18) is ideal for more polar compounds that are soluble in water/acetonitrile or water/methanol mixtures. It often provides excellent separation for structurally similar compounds.[1] Many analytical methods for fluoroquinolones utilize reversed-phase HPLC.[1][4]

Q3: What are some good starting solvents for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for this compound and its derivatives include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl acetate

  • Mixtures such as ethanol/water or ethyl acetate/hexanes.

Q4: What are the potential impurities I should look out for during the synthesis of this compound derivatives?

A4: While specific impurities depend on the synthetic route, common impurities in similar syntheses can include unreacted starting materials, regioisomers (if the cyclization step is not selective), and over-alkylated or hydrolyzed byproducts.[5] It is crucial to characterize any significant impurities to understand their origin and optimize the reaction and purification conditions accordingly.

Data Presentation

Table 1: Representative Purification Outcomes for Crude this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Flash Chromatography (Silica)75%>95%60-75%Yield can be lower due to tailing or irreversible adsorption.
Recrystallization (Ethanol)75%>98%70-85%Effective if impurities have different solubility profiles.
Preparative HPLC (C18)75%>99%50-65%Best for achieving high purity, but can be lower yielding and is less scalable.

Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Example Protocol 1: Flash Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of dichloromethane with a few drops of methanol. If solubility is low, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase (e.g., 98:2 dichloromethane:methanol) and gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5 dichloromethane:methanol).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Example Protocol 2: Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. A good solvent will show low solubility at room temperature and high solubility when hot. Ethanol is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent (e.g., ethanol) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Remove water-soluble impurities Primary_Purification Primary Purification (Chromatography or Recrystallization) Workup->Primary_Purification Analysis Purity Analysis (HPLC, NMR, MS) Primary_Purification->Analysis Secondary_Purification Secondary Purification (Optional) (Prep-HPLC or Second Recrystallization) Secondary_Purification->Analysis Analysis->Secondary_Purification Purity < 95% Pure_Product Pure this compound Analysis->Pure_Product Purity > 95% Troubleshooting_Low_Yield Start Low Yield After Column Chromatography Check_Column Flush column with strong eluent. Does more product elute? Start->Check_Column Yes_On_Column Yes: Incomplete Elution Check_Column->Yes_On_Column Yes No_On_Column No: Product is not on the column Check_Column->No_On_Column No Solution1 Solution: - Use a stronger mobile phase. - Reduce tailing with additives. Yes_On_Column->Solution1 Check_Degradation Analyze crude vs. purified by LC-MS. Are degradation products observed? No_On_Column->Check_Degradation Yes_Degradation Yes: Degradation on Column Check_Degradation->Yes_Degradation Yes No_Degradation No: Likely physical loss Check_Degradation->No_Degradation No Solution2 Solution: - Use neutral stationary phase (Alumina). - Deactivate silica with a base. Yes_Degradation->Solution2 Solution3 Solution: - Re-evaluate workup procedure. - Consider recrystallization. No_Degradation->Solution3

References

Technical Support Center: Overcoming Poor Solubility of 8-Fluoroquinolin-2(1H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the poor solubility of 8-Fluoroquinolin-2(1H)-one in biological assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The low aqueous solubility of many quinolinone derivatives, including this compound, is attributed to their rigid, planar aromatic structure, which is predominantly hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to effectively solvate individual molecules, further limiting solubility.[1]

Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the compound's solubility?

A2: Yes, inconsistent results in biological assays are a frequent consequence of poor compound solubility. If this compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of its biological activity and unreliable structure-activity relationships (SAR).

Q3: My this compound precipitated from its DMSO stock solution upon storage. What should I do?

A3: Precipitation from DMSO stock solutions can happen for a few reasons. DMSO is hygroscopic, meaning it can absorb moisture from the air, which can reduce the solubility of highly hydrophobic compounds. To resolve this, consider the following:

  • Prepare fresh stock solutions: It is best practice to prepare fresh stock solutions before each experiment.

  • Lower the concentration: Storing the compound at a lower concentration in DMSO may prevent precipitation.

  • Gentle warming and sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help redissolve the precipitate. Always visually inspect the solution to ensure complete dissolution before use.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly among different cell lines and assay types. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO but without the compound) in your experiments to account for any effects of the solvent.

Troubleshooting Guides

Issue 1: Compound Precipitation When Diluting from a DMSO Stock into Aqueous Buffer

Possible Cause: The compound has very low aqueous solubility, and the high concentration in the DMSO stock leads to rapid precipitation upon dilution in the aqueous assay buffer (a phenomenon known as "crashing out").

Solutions:

  • Use a Co-solvent System: Prepare the stock solution in a mixture of DMSO and another water-miscible organic solvent like polyethylene glycol 400 (PEG 400) or ethanol.[2][3] This can help to create a more stable solution upon dilution.

  • Two-Step Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform an intermediate dilution in a small volume of serum-containing medium or a solution with a higher concentration of a carrier protein like bovine serum albumin (BSA). The serum/protein can help to stabilize the compound and prevent precipitation.

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility.

Issue 2: Inconsistent IC50 Values Across Different Experiments

Possible Cause: Variability in the preparation of the compound dilutions or incomplete dissolution of the compound can lead to inconsistent effective concentrations in the assay.

Solutions:

  • Standardized Stock Preparation: Follow a consistent, detailed protocol for preparing your stock solutions and serial dilutions.

  • Visual Inspection: Always visually inspect your solutions at each dilution step for any signs of precipitation. If cloudiness or solid particles are observed, the solution should not be used.

  • Kinetic Solubility Assay: Perform a simple kinetic solubility assay to determine the approximate solubility of your compound in the specific assay buffer you are using. This will help you to work within a concentration range where the compound is soluble.

Data Presentation

The following table summarizes common solubilization strategies and their potential effectiveness for quinolinone derivatives. The optimal method for this compound should be determined empirically.

Solubilization StrategyTypical Co-solvent/ExcipientExpected Solubility EnhancementKey Considerations
Co-solvency DMSO, Ethanol, PEG 400, Propylene Glycol10 - 100 foldCo-solvent concentration must be optimized to avoid cellular toxicity.[2][4]
pH Modification Acidic or Basic BuffersVariable (highly dependent on pKa)The final pH must be compatible with the biological assay system.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - 1000 foldCan be suitable for in vivo studies and can improve stability.[5]
Use of Surfactants Tween® 80, Triton™ X-100VariableCan be useful for solubilization but may interfere with some assays or be toxic to cells.[6]
Solid Dispersions Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)SignificantPrimarily used for oral formulations to improve bioavailability.[5][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 163.14 g/mol ), weigh 1.63 mg of the compound.

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: General Protocol for Use in a Cell-Based Assay (e.g., IC50 Determination)

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (appropriate for the cell line)

  • Sterile phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Adherent cells of interest

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[8]

  • Preparation of Serial Dilutions: a. Prepare an intermediate dilution of the 10 mM DMSO stock solution in complete cell culture medium. For example, to achieve a top concentration of 100 µM with a final DMSO concentration of 0.5%, add 5 µL of the 10 mM stock to 495 µL of medium (this creates a 200 µM working stock in 1% DMSO). b. Perform serial dilutions from this working stock in complete cell culture medium to achieve the desired final concentrations.

  • Compound Treatment: a. Carefully remove the old medium from the seeded cells. b. Add the prepared compound dilutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.

  • Assay Readout: Following incubation, perform the desired cell viability or functional assay (e.g., MTT, CellTiter-Glo®, or a specific functional readout).[8]

Mandatory Visualizations

Signaling Pathway

Quinolinone derivatives have been identified as inhibitors of various protein kinases, such as mTOR and histone deacetylases (HDACs).[9][10] The following diagram illustrates a generalized signaling pathway that can be inhibited by such compounds, leading to apoptosis.

G Compound This compound Kinase Protein Kinase (e.g., mTOR, HDAC) Compound->Kinase Inhibition Downstream Downstream Effectors (e.g., Akt, S6K, Acetylated Histones) Kinase->Downstream Activation ProApoptotic Pro-Apoptotic Proteins (e.g., Bax) Downstream->ProApoptotic Inhibition AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Downstream->AntiApoptotic Activation Caspases Caspase Activation ProApoptotic->Caspases Activation AntiApoptotic->ProApoptotic Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Generalized kinase inhibition pathway.

Experimental Workflow

The following diagram outlines the workflow for preparing and using this compound in a typical cell-based assay.

G Start Start: Solid Compound Stock Prepare 10 mM Stock in 100% DMSO Start->Stock Intermediate Intermediate Dilution in Cell Culture Medium Stock->Intermediate Check1 Visual Check: Precipitation? Intermediate->Check1 Serial Serial Dilutions in Cell Culture Medium Check2 Visual Check: Precipitation? Serial->Check2 Treat Treat Cells in 96-well Plate Incubate Incubate for Desired Time Treat->Incubate Assay Perform Viability/Functional Assay Incubate->Assay End End: Data Analysis Assay->End Check1->Stock Yes, Reformulate Check1->Serial No Check2->Intermediate Yes, Adjust Dilution Check2->Treat No

Caption: Workflow for compound preparation and use.

References

identifying and minimizing byproducts in 8-Fluoroquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoroquinolin-2(1H)-one. The following information is designed to help identify and minimize byproducts, optimize reaction conditions, and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent and effective method for the synthesis of 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones) is the Knorr Quinoline Synthesis . This reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. For this compound, the synthesis would typically start from 2-fluoroaniline and a β-ketoester like ethyl acetoacetate to form the anilide intermediate, which is then cyclized.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in Knorr-type syntheses can stem from several factors:

  • Incomplete Cyclization: The cyclization step often requires harsh conditions, such as concentrated sulfuric acid and heat. Insufficiently strong acid or low temperatures can lead to an incomplete reaction.

  • Byproduct Formation: The formation of a stable 4-hydroxyquinoline regioisomer is a common competing reaction pathway.

  • Product Decomposition: High temperatures (often above 100°C) can lead to the degradation of starting materials or the final product, resulting in tar formation.

  • Purity of Starting Materials: Impurities in the initial 2-fluoroaniline or β-ketoester can introduce competing side reactions.

To improve the yield, consider optimizing the reaction conditions as detailed in the troubleshooting tables below.

Q3: I've isolated my product, but spectroscopic analysis (NMR/LC-MS) shows a significant isomeric impurity. What is it and how can I prevent it?

A3: The most common isomeric byproduct in this synthesis is 8-Fluoro-4-hydroxyquinoline . Its formation is favored under different conditions than the desired 2(1H)-one product. The Knorr synthesis can yield the 2-hydroxyquinoline, while the related Conrad-Limpach synthesis, which can occur competitively, yields the 4-hydroxyquinoline. The reaction temperature and the nature of the acid catalyst are critical in directing the regioselectivity. Formation of the 4-hydroxyquinoline is often favored at higher temperatures before cyclization of the intermediate.

To minimize this isomer, ensure that the β-ketoanilide intermediate is cleanly formed and consider using a large excess of polyphosphoric acid (PPA) for the cyclization, which has been shown to favor the 2-hydroxyquinoline product.

Q4: How can I effectively purify the final this compound product from starting materials and byproducts?

A4: Purification can be challenging due to the similar polarities of the product and its 4-hydroxy isomer.

  • Recrystallization: This is often the most effective method. Experiment with a range of solvents, such as ethanol, ethyl acetate, or mixtures with hexanes, to find conditions that selectively precipitate the desired product.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol or ethyl acetate, can separate the isomers. Monitoring with TLC is crucial to identify the correct fractions.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction of 2-fluoroaniline and β-ketoesterEnsure anhydrous conditions. Use a slight excess (1.1 eq) of the β-ketoester. Monitor intermediate formation via TLC or LC-MS.Complete consumption of the limiting reagent (2-fluoroaniline) and clean formation of the β-ketoanilide intermediate.
Inefficient cyclizationIncrease the strength or amount of the acid catalyst (e.g., switch from H₂SO₄ to PPA). Gradually increase the reaction temperature, monitoring for decomposition.Improved conversion of the intermediate to the final product.
Product decomposition / Tar formationUse a lower reaction temperature for a longer duration. Ensure efficient stirring to prevent localized overheating.Minimized formation of dark, insoluble materials, leading to a cleaner crude product and higher isolated yield.
Issue 2: Presence of 8-Fluoro-4-hydroxyquinoline Isomer
Potential Cause Troubleshooting Step Expected Outcome
Thermodynamic product formation favoredCyclize the β-ketoanilide at the lowest possible temperature that still allows for reaction. Use a large excess of polyphosphoric acid (PPA) which favors the 2-hydroxyquinoline isomer.A significant reduction in the ratio of the 4-hydroxyquinoline isomer to the desired 2(1H)-one product.
Competing Conrad-Limpach pathwayIsolate the β-ketoanilide intermediate before proceeding to the cyclization step. This prevents in-situ rearrangement that can lead to the 4-hydroxy isomer.Cleaner reaction profile with the 2(1H)-one as the major product.

Experimental Protocols

Key Experiment: Synthesis of this compound via Knorr Synthesis

Step 1: Synthesis of the β-ketoanilide intermediate (Ethyl 3-((2-fluorophenyl)amino)but-2-enoate)

  • To a round-bottom flask, add 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of 2-fluoroaniline.

  • The crude intermediate can often be used directly in the next step after removal of any volatile components under reduced pressure.

Step 2: Cyclization to this compound

  • Carefully add the crude β-ketoanilide intermediate from Step 1 to a flask containing a pre-heated (approx. 100°C) excess of polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄).

  • Heat the reaction mixture with vigorous stirring. A typical temperature range is 100-120°C.

  • Monitor the reaction progress by TLC or LC-MS (quenching a small aliquot in water and extracting with ethyl acetate). The reaction is typically complete within 1-3 hours.

  • Once complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) until a precipitate forms.

  • Collect the crude solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Visualizations

Synthetic Pathway

Synthesis_Pathway Start1 2-Fluoroaniline Intermediate β-Ketoanilide Intermediate Start1->Intermediate H⁺ cat. Start2 Ethyl Acetoacetate Start2->Intermediate Product This compound Intermediate->Product H₂SO₄ or PPA, Δ

Caption: Knorr synthesis pathway for this compound.

Byproduct Formation

Byproduct_Formation Intermediate β-Ketoanilide Intermediate Product This compound (Desired Product) Intermediate->Product Low Temp, Excess PPA Byproduct 8-Fluoro-4-hydroxyquinoline (Isomeric Byproduct) Intermediate->Byproduct High Temp

Caption: Competing pathways for product and byproduct formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct LowYield->ImpureProduct No CheckCyclization Check Cyclization Conditions (Temp, Acid Strength) LowYield->CheckCyclization Yes CheckIsomer Isomeric Byproduct Present? ImpureProduct->CheckIsomer Yes CheckPurity Verify Starting Material Purity CheckCyclization->CheckPurity Solution Problem Resolved CheckPurity->Solution OptimizePurification Optimize Purification (Recrystallization, Chromatography) OptimizePurification->Solution CheckIsomer->OptimizePurification No AdjustConditions Adjust Conditions for Regioselectivity (Temp, Catalyst) CheckIsomer->AdjustConditions Yes AdjustConditions->OptimizePurification

Caption: Logical workflow for troubleshooting synthesis issues.

improving the yield of multi-step synthesis of 8-Fluoroquinolin-2(1H)-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the multi-step synthesis of 8-Fluoroquinolin-2(1H)-one analogs, focusing on improving reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the quinolin-2(1H)-one core structure?

A1: The primary synthetic routes include classical methods like the Knorr synthesis, Conrad-Limpach synthesis, and Camps cyclization.[1] Modern approaches often utilize transition-metal-catalyzed reactions, such as palladium-catalyzed C-H bond activation, Heck reactions, and carbonylative annulations, which offer high efficiency and broad functional group tolerance.[2] Microwave-assisted synthesis has also been employed to improve yields and shorten reaction times.[3]

Q2: My overall yield is consistently low across multiple steps. What are the general factors I should investigate first?

A2: Low yields in multi-step synthesis can result from cumulative losses. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of all reactants, as impurities can introduce side reactions that lower the yield of each step.[1] For instance, in cross-coupling reactions, the quality of the boronic acid is critical.[4]

  • Atmospheric Control: Many reactions, especially those involving organometallics or palladium catalysts, are sensitive to oxygen and moisture. Ensure reactions are run under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress. This helps determine the optimal reaction time, preventing product decomposition from prolonged heating or identifying reaction stalls.[1]

  • Purification Losses: Significant material can be lost during workup and purification. Optimize purification methods, such as choosing the appropriate chromatography conditions (e.g., using alumina instead of silica gel for base-sensitive products) or developing an effective recrystallization procedure.[1]

Q3: How does the 8-fluoro substituent impact the synthesis?

A3: The fluorine atom at the C-8 position is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, it can direct incoming electrophiles and may deactivate the ring, potentially requiring harsher reaction conditions.[6] For reactions involving cyclization onto the aromatic ring, the electronic effect of the fluorine atom must be considered when choosing catalysts and reaction conditions.

Q4: I'm struggling with purifying my final this compound analog. What strategies can I employ?

A4: Purification challenges are common. Consider the following:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids if a suitable solvent or solvent system can be identified.[1]

  • Column Chromatography: If your product is sensitive to acidic silica gel, consider using a deactivated stationary phase (e.g., by adding triethylamine to the eluent) or using a different stationary phase like alumina.[1]

  • Aqueous Washes: During workup, specific aqueous washes can remove certain impurities. For example, a wash with a mild base like sodium bicarbonate solution can help remove unreacted acidic starting materials or byproducts.[5]

  • Catalyst Removal: Residual palladium from cross-coupling reactions can often be removed by filtering the crude product through a pad of Celite or by performing an aqueous workup with a sodium sulfide solution to precipitate the metal.[5]

Section 2: Troubleshooting Guide for Key Reactions

This section addresses specific issues that may arise during common steps in the synthesis of this compound analogs.

Issue 1: Low Yield in Intramolecular Cyclization (e.g., Camps Cyclization)

Q: My base-catalyzed Camps cyclization to form the quinolin-2-one ring is giving a poor yield. What are the likely causes and solutions?

A: Low yields in Camps cyclization are a frequent problem. The reaction involves the intramolecular condensation of N-(2-acylaryl)amides.[7] Key factors to troubleshoot are:

  • Base Strength and Stoichiometry: The choice of base is critical. A weaker base may not be sufficient to deprotonate the required position for cyclization, while an overly strong base can promote side reactions. Screen different bases such as potassium carbonate, sodium hydroxide, or cesium carbonate.[2]

  • Reaction Temperature: This reaction often requires elevated temperatures to proceed.[2] If the temperature is too low, the reaction may be too slow or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.

  • Solvent Choice: High-boiling point aprotic polar solvents like DMF or DMSO are commonly used.[2] The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

  • Formation of Isomers: The Camps cyclization can sometimes yield a mixture of quinolin-2-one and quinolin-4-one isomers. The regioselectivity is often influenced by the choice of base and the structure of the substrate.[2][7] Careful optimization of the base may be required to favor the desired 2-one product.

Issue 2: Inefficient Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Q: I am attempting a Suzuki-Miyaura coupling on a halo-substituted this compound, but the reaction is failing or giving significant byproducts. How can I optimize this step?

A: Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds but requires careful optimization.

  • Inactive Catalyst: The active Pd(0) species can be deactivated by oxygen. Ensure the reaction mixture and solvent are thoroughly degassed and maintained under a strict inert atmosphere.[5] Consider using a fresh catalyst or a pre-catalyst that is more stable.

  • Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can significantly improve the reaction outcome.[5]

  • Incorrect Base: The base is not just a proton scavenger; it also plays a role in the transmetalation step. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be substrate-dependent. A screening of different bases is often necessary.[5]

  • Side Product Formation:

    • Homocoupling: Formation of biphenyl from the boronic acid can be caused by the presence of oxygen. Rigorous degassing is essential.[5]

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using fresh, high-purity boronic acid or by using a more stable boronic ester (e.g., a pinacol ester).[5]

    • Dehalogenation: The starting halo-quinolinone is reduced. This may be addressed by changing the ligand or base.[5]

Section 3: Data Presentation

Table 1: Comparison of Catalysts for Friedländer Annulation

The Friedländer synthesis, a condensation of a 2-aminoaryl ketone with a compound containing an active methylene group, is a key method for quinoline synthesis.[8][9] The choice of catalyst can significantly impact yield and selectivity.

CatalystSubstratesConditionsYield (%)Reference
In(OTf)₃ 2-Aminobenzophenone, Ethyl AcetoacetateSolvent-free, 80 °C92%[8]
Ceric Ammonium Nitrate 2-Aminoacetophenone, Ethyl AcetoacetateAmbient Temperature, 45 minHigh[10]
KOH 2-Aminobenzyl alcohol, Alcohols80 °C, 5-7 h62-95%[3]
Nafion NR50 2-Aminoaryl ketones, α-Methylene carbonylsEthanol, MicrowaveHigh[11]

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling of Quinolines

This table provides starting points for optimizing Suzuki coupling reactions based on successful literature examples.[5][12]

ParameterCondition 1Condition 2Condition 3Common Observation / Tip
Palladium Source Pd(OAc)₂Pd₂(dba)₃PdCl₂(PPh₃)₂Pre-catalysts often provide more consistent results.
Ligand PPh₃SPhosXantphosBulky, electron-rich ligands are often better for less reactive substrates.
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.
Solvent Toluene1,4-DioxaneTHF / WaterSolvent choice affects solubility and the efficacy of the base.
Temperature 80 °C100 °C110 °CHigher temperatures are often required but can increase byproduct formation.

Section 4: Key Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Quinolin-2(1H)-one Derivative [2]

This protocol describes a transition-metal-free synthesis via base-promoted lactamization.

  • Reactant Setup: In a microwave reaction vial, combine the N-aryl-β-bromo-α,β-unsaturated amide (1.0 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add dimethylformamide (DMF, 3-5 mL) as the solvent.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. If necessary, purify the product further by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Haloquinoline Derivative [5]

This protocol describes a general procedure for the synthesis of 2-phenylquinoline.

  • Reactant Setup: To an oven-dried reaction flask, add the 2-haloquinoline (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water or 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 5: Visual Guides

G cluster_0 General Synthesis Workflow A Starting Materials (e.g., Substituted Aniline, Acrylate Derivative) B Step 1: Amide Formation A->B C Intermediate: N-Aryl Acrylamide B->C D Step 2: Intramolecular Cyclization (e.g., Camps, Friedel-Crafts) C->D E Core Structure: This compound D->E F Step 3: Functionalization (e.g., Halogenation) E->F G Intermediate: Halo-Quinolinone F->G H Step 4: Cross-Coupling (e.g., Suzuki, Buchwald) G->H I Final Analog H->I

Caption: General workflow for multi-step synthesis of this compound analogs.

G start Low Yield in Cyclization Step q1 Check Purity of Starting Amide? start->q1 sol1 Purify Starting Material q1->sol1 No q2 Is Reaction Temperature Optimal? q1->q2 Yes sol1->q2 sol2 Screen Temperatures (e.g., 80-150 °C) q2->sol2 No q3 Is Base/Catalyst Choice Correct? q2->q3 Yes sol2->q3 sol3 Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) or Acid Catalysts q3->sol3 No q4 Isomer Formation Observed? q3->q4 Yes sol3->q4 sol4 Adjust Base Strength and Temperature to Improve Regioselectivity q4->sol4 Yes end_node Yield Improved q4->end_node No sol4->end_node

Caption: Troubleshooting logic for a low-yield intramolecular cyclization reaction.

G start Low Yield in Suzuki Coupling q1 Is Reaction Under Strict Inert Atmosphere? start->q1 sol1 Thoroughly Degas Solvent and Re-purge with N₂/Ar q1->sol1 No q2 Is Boronic Acid/Ester High Purity and Fresh? q1->q2 Yes sol1->q2 sol2 Use Fresh Boronic Acid or Switch to a more Stable Pinacol Ester q2->sol2 No q3 Are Side Products (Homocoupling, Dehalogenation) Observed? q2->q3 Yes sol2->q3 sol3 Screen Different Ligands (e.g., SPhos, XPhos) and Bases (K₃PO₄, Cs₂CO₃) q3->sol3 Yes end_node Yield Improved q3->end_node No sol3->end_node

References

addressing stability issues of 8-Fluoroquinolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Fluoroquinolin-2(1H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, leading to inconsistent results. What are the likely causes?

A1: Instability of this compound in solution can be attributed to several factors, primarily driven by hydrolysis, photodegradation, and oxidation. As a quinolinone, a class of compounds containing a lactam ring, it is susceptible to both acid and base-catalyzed hydrolysis. Furthermore, fluoroquinolone derivatives, particularly those with a fluorine atom at the 8-position, are known to be sensitive to light (photolabile), which can cause degradation upon exposure to UV or even ambient light.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: While specific solubility data is not extensively published, quinolin-2-one derivatives often exhibit poor aqueous solubility. For this reason, organic solvents such as dimethyl sulfoxide (DMSO) or methanol are commonly used to prepare concentrated stock solutions. It is crucial to minimize the final concentration of the organic solvent in your aqueous experimental media to avoid solvent-induced artifacts. Always prepare fresh solutions when possible and store stock solutions under appropriate conditions (see Q3).

Q3: How should I store my this compound solutions to maximize stability?

A3: To minimize degradation, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Crucially, all solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. Given the potential for hydrolysis, it is advisable to prepare aqueous working solutions fresh on the day of the experiment.

Q4: I've observed a precipitate forming when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue for compounds with low water solubility. Consider the following troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO or another co-solvent in the final solution may maintain solubility.

  • Use of solubilizing agents: For certain applications, excipients such as cyclodextrins can be used to enhance aqueous solubility. However, their compatibility with your specific assay must be validated.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products have not been fully characterized in the literature, based on its chemical structure, two primary degradation pathways can be hypothesized.

  • Hydrolysis: The lactam ring can undergo hydrolysis under acidic or basic conditions to open the ring, forming an amino acid derivative.

  • Photodegradation: Exposure to UV light can lead to photosubstitution of the fluorine atom at the C8 position with a hydroxyl group, forming 8-hydroxyquinolin-2(1H)-one.

It is essential to use a stability-indicating analytical method, such as HPLC or LC-MS, to separate and identify any potential degradants that form under your specific experimental conditions.

Troubleshooting Guide: Investigating Instability

If you suspect that the stability of this compound is impacting your experimental results, a forced degradation study is recommended to identify the conditions under which the compound is unstable.

Data Presentation: Forced Degradation Study Summary

The following table should be used to summarize the results of your forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Stress ConditionReagent/DetailsTime (hours)Temperature (°C)% Degradation (Parent Compound)No. of Degradation Products
Acid Hydrolysis 0.1 M HCl2, 8, 2460User DataUser Data
Base Hydrolysis 0.1 M NaOH2, 8, 2460User DataUser Data
Oxidation 3% H₂O₂2, 8, 2425 (RT)User DataUser Data
Thermal Solid State24, 48, 7280User DataUser Data
Photolytic Solution (in Quartz)2, 8, 2425 (RT)User DataUser Data

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines the steps to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate in a water bath at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Place a small quantity of the solid compound in a petri dish and expose it to a dry heat oven at 80°C. For solution state thermal stability, incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a photostability chamber with a light source that provides both UV and visible light (e.g., option 2 of the ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, and 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before dilution and analysis.

  • Analysis: Dilute the samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be used as a starting point for developing a stability-indicating assay for this compound.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan) and at a lower wavelength (e.g., 220 nm) to detect potential degradation products that may have different chromophores.

  • Injection Volume: 10 µL.

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution (e.g., in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxide Oxidation (3% H2O2, RT) stock->oxide Expose to Stress photo Photolysis (UV/Vis Light, RT) stock->photo Expose to Stress quench Neutralize/Quench (if applicable) acid->quench base->quench oxide->quench photo->quench hplc Analyze by Stability-Indicating HPLC-UV/PDA Method quench->hplc data Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Workflow for a forced degradation study of this compound.

G cluster_solubility cluster_stability start Inconsistent Experimental Results Observed q1 Is the compound precipitating out of aqueous solution? start->q1 sol1 Decrease final concentration q1->sol1 Yes stab1 Protect solutions from light (use amber vials) q1->stab1 No sol2 Increase co-solvent % (e.g., DMSO) if assay permits sol1->sol2 sol3 Use solubilizing agents (e.g., cyclodextrins) sol2->sol3 stab2 Prepare fresh aqueous solutions for each experiment stab1->stab2 stab3 Store stock solutions at -80°C in single-use aliquots stab2->stab3 stab4 Perform forced degradation study to identify instability source stab3->stab4

Caption: Troubleshooting logic for addressing inconsistent experimental results.

Potential Degradation Pathways

G cluster_hydrolysis Pathway 1: Hydrolysis (Hypothetical) cluster_photo Pathway 2: Photodegradation (Hypothetical) parent This compound hydrolyzed Ring-Opened Product (Amino Acid Derivative) parent->hydrolyzed H+ or OH- H2O photolyzed 8-Hydroxyquinolin-2(1H)-one parent->photolyzed hv (UV Light) H2O (Substitution)

Caption: Hypothetical degradation pathways for this compound.

troubleshooting cell permeability issues with 8-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Fluoroquinolin-2(1H)-one, with a focus on addressing challenges related to cell permeability.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues you might encounter during your experiments.

Question: My experimental results suggest poor cell permeability of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Poor cell permeability of a small molecule like this compound can stem from several factors. Below is a step-by-step guide to help you troubleshoot this issue.

Step 1: Verify Compound Integrity and Solubility

Before assessing cell permeability, it's crucial to ensure the compound itself is not the source of the problem.

  • Purity Check: Confirm the purity of your this compound stock. Impurities can interfere with assays and biological activity.

  • Solubility Issues: The compound may be precipitating in your experimental media. This compound is a quinolinone derivative, and its solubility can be limited in aqueous solutions.

Troubleshooting Actions:

  • Visually inspect your working solutions for any signs of precipitation.

  • Determine the aqueous solubility of your compound batch under your specific experimental conditions (e.g., media composition, pH, temperature).

  • Consider using a co-solvent like DMSO to aid solubility, but be mindful of its final concentration as it can affect cell health and membrane integrity.

Step 2: Evaluate Physicochemical Properties

The inherent properties of this compound will significantly influence its ability to cross the cell membrane. Small molecules typically cross cell membranes via passive diffusion, which is governed by factors described in Lipinski's Rule of 5.[1]

PropertyGeneral Guideline for Good PermeabilityImplications for this compound
Molecular Weight < 500 DaThe molecular weight of this compound is approximately 163.14 g/mol , which is well within the favorable range.
Lipophilicity (LogP) LogP < 5While specific data for this molecule is not readily available, quinolinone structures can have varying lipophilicity. If the LogP is too high or too low, it can hinder membrane translocation.
Hydrogen Bond Donors < 5This compound has one hydrogen bond donor.
Hydrogen Bond Acceptors < 10This compound has one hydrogen bond acceptor (the carbonyl oxygen) and the fluorine atom can also act as a weak acceptor.

Troubleshooting Actions:

  • Optimize Compound Concentration: High concentrations can lead to aggregation or off-target effects. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell type.

  • Adjust Incubation Time: The kinetics of cellular uptake can vary. Test different incubation times to see if a longer duration improves the intracellular concentration of the compound.

Step 3: Consider Active Transport Mechanisms

While passive diffusion is a primary route for small molecules, active transport via influx or efflux pumps can also play a significant role.[1][2] Some fluoroquinolones are known to be substrates for efflux pumps, which actively remove them from the cell.[3][4]

Troubleshooting Actions:

  • Use Efflux Pump Inhibitors: If you suspect active efflux is limiting intracellular accumulation, you can co-incubate your cells with a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A. An increase in your experimental readout in the presence of an inhibitor would suggest that this compound is an efflux pump substrate.

  • Cell Line Selection: Different cell lines express varying levels of influx and efflux transporters. If you are using a cell line known for high expression of efflux pumps (e.g., certain cancer cell lines), consider using a different cell type to see if you observe a different outcome.

Step 4: Assess Experimental System and Assay Conditions

The experimental setup itself can influence the apparent permeability of a compound.

Troubleshooting Actions:

  • Cell Health and Confluency: Ensure your cells are healthy and within the optimal confluency range for your experiment. Stressed or overly confluent cells can have altered membrane integrity and transport functions.

  • Serum Interactions: Components in fetal bovine serum (FBS) or other serum supplements can bind to small molecules, reducing the free concentration available to enter the cells. Try reducing the serum concentration or using a serum-free medium during the compound incubation period.

  • pH of the Medium: The charge state of a molecule can affect its permeability. Ensure the pH of your culture medium is stable and within the optimal physiological range.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cellular uptake for this compound?

A1: For a small molecule like this compound, the primary mechanism of cellular uptake is expected to be passive diffusion across the lipid bilayer of the cell membrane.[5] This process is driven by the concentration gradient of the compound and is influenced by its physicochemical properties such as lipophilicity, size, and charge.[1][2] However, the possibility of involvement of active transport mechanisms cannot be ruled out without specific experimental data.

Q2: How can I experimentally measure the cell permeability of this compound?

A2: There are several established methods to quantify cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane. It provides a measure of passive permeability.

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) as a model of the intestinal epithelium. This assay can assess both passive diffusion and active transport, including efflux.[3][4]

Q3: Could the fluorine atom on this compound affect its cell permeability?

A3: Yes, the fluorine atom can influence cell permeability. Fluorine is highly electronegative and can alter the electronic properties of the molecule. This can affect its pKa, lipophilicity, and interactions with membrane components and transport proteins. The introduction of fluorine can sometimes enhance permeability by increasing lipophilicity, but its effects are context-dependent.

Q4: My compound appears to be getting trapped in intracellular vesicles. What could be the cause?

A4: Lysosomal trapping is a phenomenon where weakly basic compounds accumulate in the acidic environment of lysosomes.[6] If this compound has a basic character, it could be susceptible to this. You can investigate this by co-staining cells with your compound (if it's fluorescent) and a lysosomal marker (e.g., LysoTracker). If lysosomal trapping is an issue, you might consider modifying the compound's structure to alter its pKa or using lysosomotropic agents to disrupt lysosomal pH, though the latter can have significant off-target effects.

Q5: What are some key physicochemical properties of quinolinone derivatives that I should be aware of?

A5: Quinolinone and its derivatives are a diverse class of heterocyclic compounds. Some general properties to consider include:

  • Aromaticity and Planarity: The planar nature of the quinolinone ring system can facilitate intercalation into DNA or interactions with flat binding pockets of proteins.

  • Potential for Hydrogen Bonding: The presence of the lactam (amide) group provides hydrogen bond donor and acceptor capabilities.

  • Chelating Properties: Some quinolinone derivatives, particularly those with hydroxyl groups like 8-hydroxyquinoline, are known to chelate metal ions.[7][8] This property could be relevant depending on the biological system being studied.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability of this compound using the Caco-2 cell model.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in an appropriate medium (e.g., DMEM with high glucose, supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
  • Seed the Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a suitable density.
  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a certain threshold (typically >250 Ω·cm²) to indicate a well-formed monolayer.
  • Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

3. Permeability Experiment (Apical to Basolateral):

  • Wash the Caco-2 monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Prepare the test solution of this compound in the transport buffer at the desired concentration. Also, prepare solutions of high permeability (e.g., propranolol) and low permeability (e.g., atenolol) control compounds.
  • Add the test and control solutions to the apical (upper) chamber of the Transwell® inserts.
  • Add fresh transport buffer to the basolateral (lower) chamber.
  • Incubate at 37°C with gentle shaking.
  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

4. Permeability Experiment (Basolateral to Apical for Efflux):

  • Repeat the procedure described in step 3, but add the compound solutions to the basolateral chamber and sample from the apical chamber.

5. Sample Analysis:

  • Quantify the concentration of this compound and the control compounds in the collected samples using a suitable analytical method, such as LC-MS/MS or HPLC-UV.

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:
  • dQ/dt is the rate of permeation of the compound across the monolayer.
  • A is the surface area of the filter membrane.
  • C₀ is the initial concentration of the compound in the donor chamber.
  • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

CompoundExpected Papp (A to B) (x 10⁻⁶ cm/s)Expected Permeability Class
Propranolol > 10High
Atenolol < 1Low
This compound To be determinedTo be determined

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Cell Permeability start Suspected Poor Permeability step1 Step 1: Check Compound Integrity & Solubility start->step1 step2 Step 2: Evaluate Physicochemical Properties & Experimental Conditions step1->step2 Compound is pure and soluble step3 Step 3: Investigate Active Transport step2->step3 Concentration and time are optimized step4 Step 4: Assess Experimental System & Assay Conditions step3->step4 Efflux is considered or ruled out solution Improved Permeability / Understanding of System step4->solution Cell_Permeability_Factors Factors Influencing Small Molecule Cell Permeability cluster_compound Compound Properties cluster_membrane Membrane & Cellular Factors compound This compound membrane Cell Membrane compound->membrane Crosses efflux Efflux Pumps membrane->efflux solubility Solubility passive Passive Diffusion solubility->passive lipophilicity Lipophilicity (LogP) lipophilicity->passive size Molecular Weight size->passive charge Charge (pKa) charge->passive passive->membrane influx Influx Transporters influx->membrane trapping Lysosomal Trapping trapping->membrane

References

Technical Support Center: HPLC Analysis of 8-Fluoroquinolin-2(1H)-one Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method for analyzing the purity of 8-Fluoroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to determine the purity of this compound?

A good starting point for method development would be a reversed-phase HPLC (RP-HPLC) method using a C18 column.[1] A gradient elution with a mobile phase consisting of acetonitrile and water, with an acidic modifier like 0.1% formic acid, is often effective for quinoline derivatives.[1] UV detection is suitable for this compound due to its chromophoric nature.

Q2: How do I prepare my sample of this compound for HPLC analysis?

For a bulk drug substance, accurately weigh a small amount of the sample and dissolve it in a suitable solvent, such as methanol or the mobile phase itself.[1] Ensure complete dissolution, using sonication if necessary.[1] The solution should then be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

Q3: What are forced degradation studies and why are they necessary for a purity method?

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing, such as heat, light, oxidation, and hydrolysis across a range of pH values.[2][3] These studies are crucial for developing a stability-indicating method.[2][4] The goal is to generate potential degradation products and ensure that the analytical method can separate these degradants from the main peak of this compound, thus providing an accurate assessment of its purity.[4]

Q4: What are the acceptance criteria for a purity HPLC method validation?

Method validation should be performed according to ICH guidelines.[5] Typical performance characteristics include:

  • Linearity (r²): Should be > 0.999, demonstrating a proportional relationship between concentration and detector response.[1]

  • Accuracy (% Recovery): Typically expected to be within 98-102%.[1][5]

  • Precision (RSD%): The relative standard deviation for repeated measurements should be less than 2%.[1][5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: High System Backpressure

Possible Cause Solution
Column Frit BlockageBackflush the column. If the pressure does not decrease, the frit may need to be replaced.
System BlockageSystematically check for blockages by removing components one by one from the flow path, starting from the detector and moving backward.[6]
Buffer PrecipitationIf using a buffer, ensure it is fully dissolved in the mobile phase. Flush the system with water to dissolve any precipitated salts.[7]
High Flow RateReduce the flow rate to within the recommended range for the column.[8]

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Column DegradationThe column may be nearing the end of its life. Replace it with a new, equivalent column.[8]
Incompatible Sample SolventThe sample solvent should be similar in strength to or weaker than the initial mobile phase.
Column OverloadReduce the concentration or injection volume of the sample.[7]
Secondary InteractionsFor basic compounds like quinolinones, peak tailing can occur due to interaction with silanol groups on the silica support. Adding a buffer or an acidic modifier (like formic or acetic acid) to the mobile phase can suppress these interactions.[7]

Problem: Unstable or Drifting Baseline

Possible Cause Solution
Contaminated Mobile PhasePrepare fresh mobile phase using HPLC-grade solvents and degas thoroughly.[9]
Detector Lamp IssueThe detector lamp may be nearing the end of its life. Check the lamp energy and replace if necessary.[9]
Temperature FluctuationsUse a column oven to maintain a stable column temperature.[9]
Air Bubbles in the SystemDegas the mobile phase and purge the pump to remove any trapped air bubbles.[8]

Problem: Shifting Retention Times

Possible Cause Solution
Inconsistent Mobile Phase PreparationPrepare the mobile phase carefully and consistently for each run.[9]
Column AgingOver time, the stationary phase can degrade, leading to changes in retention. Replace the column if it is old or has been used extensively.[8]
Inconsistent Pump FlowCheck the pump for leaks or worn seals, which can cause flow rate fluctuations.[9]
Insufficient Column EquilibrationEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[6]

Experimental Protocols

HPLC Method for Purity of this compound

This method is a starting point and should be optimized and validated for your specific application.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-18.1 min: 90-10% B, 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 10 mL of methanol to make a 100 µg/mL solution. Filter through a 0.45 µm filter.
Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Stress Condition Procedure
Acid Hydrolysis Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105°C for 24 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? start->peak_shape baseline Baseline Issue? start->baseline retention Retention Time Shift? start->retention high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure No, Low pressure_fluctuation Pressure Fluctuations pressure->pressure_fluctuation Fluctuating tailing Peak Tailing/ Broadening peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting No, Fronting split_peak Split Peaks peak_shape->split_peak No, Split noise Baseline Noise baseline->noise Yes drift Baseline Drift baseline->drift No, Drifting rt_shift RT Drifting retention->rt_shift Yes check_blockage Check for Blockages (Column, Tubing) high_pressure->check_blockage check_leak Check for Leaks (Fittings, Seals) low_pressure->check_leak degas_mobile_phase Degas Mobile Phase pressure_fluctuation->degas_mobile_phase check_pump Inspect Pump/ Check Valves pressure_fluctuation->check_pump check_column Check Column Health (Age, Overload) tailing->check_column optimize_mobile_phase Optimize Mobile Phase (pH, Additives) tailing->optimize_mobile_phase check_sample_solvent Verify Sample Solvent Compatibility fronting->check_sample_solvent split_peak->check_blockage fresh_mobile_phase Prepare Fresh Mobile Phase noise->fresh_mobile_phase check_detector Check Detector Lamp & Settings noise->check_detector stabilize_temp Stabilize System Temperature drift->stabilize_temp equilibrate_column Ensure Adequate Column Equilibration drift->equilibrate_column rt_shift->check_pump check_mp_prep Verify Mobile Phase Preparation rt_shift->check_mp_prep rt_shift->equilibrate_column end Problem Resolved check_blockage->end check_leak->end degas_mobile_phase->end check_pump->end check_column->end check_sample_solvent->end optimize_mobile_phase->end fresh_mobile_phase->end check_detector->end stabilize_temp->end check_mp_prep->end equilibrate_column->end

Caption: HPLC Troubleshooting Workflow.

Method_Development_Workflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stability Indicating Method cluster_3 Phase 4: Validation start Define Analytical Goal: Purity of this compound select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (ACN/Water with 0.1% Formic Acid) select_column->select_mobile_phase select_detector Select Detector (UV @ 254 nm) select_mobile_phase->select_detector run_initial Run Initial Conditions select_detector->run_initial evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Resolution) run_initial->evaluate_chromatogram optimize_gradient Optimize Gradient Profile evaluate_chromatogram->optimize_gradient Not Optimal optimize_flow_temp Optimize Flow Rate & Temperature evaluate_chromatogram->optimize_flow_temp Not Optimal forced_degradation Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) evaluate_chromatogram->forced_degradation Optimal optimize_gradient->run_initial optimize_flow_temp->run_initial check_resolution Check Resolution Between Analyte and Degradants forced_degradation->check_resolution check_resolution->optimize_gradient Inadequate validate Validate Method (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) check_resolution->validate Adequate final_method Finalized & Validated Method validate->final_method

Caption: HPLC Method Development Workflow.

References

optimizing fluorescence quenching effects of 8-Fluoroquinolin-2(1H)-one probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Fluoroquinolin-2(1H)-one fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound probes?

A: Quinolin-2(1H)-one derivatives typically excite in the UV to blue range (approximately 320-400 nm) and emit in the blue to green range (approximately 400-500 nm). The exact wavelengths for this compound can be influenced by the solvent environment and pH. It is crucial to perform an initial scan to determine the optimal excitation and emission maxima in your specific experimental buffer.

Q2: How does the fluorine substituent at the 8-position affect the probe's properties?

A: Halogen substitutions, such as fluorine, can alter the electron distribution within the molecule. This can lead to changes in the absorption and emission spectra and potentially increase the stability of the probe.[1] The electron-withdrawing nature of fluorine can influence the probe's photophysical properties and its sensitivity to the local environment.

Q3: My fluorescence signal is rapidly decreasing over time. What could be the cause?

A: A rapid decrease in signal is often due to photobleaching, which is the irreversible decomposition of the fluorophore upon prolonged exposure to excitation light. To mitigate this, you can reduce the intensity of the excitation light, decrease the exposure time, or incorporate an anti-photobleaching agent into your buffer, if it is compatible with your assay.

Q4: Why am I observing inconsistent results and high variability between my experimental replicates?

A: High variability can stem from several factors. One common cause is probe aggregation at higher concentrations, which can lead to self-quenching. Consider lowering the probe's working concentration or adding a non-ionic surfactant like Tween 20 or Triton X-100, provided it doesn't interfere with your experiment. Inconsistent pipetting, temperature fluctuations, and variations in pH can also contribute to variability.

Q5: How does pH affect the fluorescence of this compound probes?

A: The fluorescence of quinolinone-based probes is often highly sensitive to pH. Changes in pH can alter the protonation state of the molecule, leading to different chemical species with distinct spectral properties. It is recommended to perform a pH titration to understand your probe's fluorescence profile and to ensure your experimental buffer has a stable pH throughout the experiment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound probes.

Problem Possible Causes Recommended Solutions
No or Very Low Fluorescence Signal Incorrect Wavelengths: The fluorometer is not set to the optimal excitation and emission wavelengths.Action: Run a full excitation and emission scan in your experimental buffer to determine the peak wavelengths for your probe.
Low Probe Concentration: The concentration of the probe is too low for detection.Action: Prepare a dilution series to determine an optimal working concentration that provides a strong signal without causing inner filter effects.
Probe Degradation: The probe may have degraded due to improper storage or handling.Action: Prepare fresh stock solutions. Store stock solutions protected from light at -20°C and minimize exposure to ambient light during experiments.
pH Sensitivity: The experimental pH may be in a range where the probe's fluorescence is minimal.Action: Verify the pH of your buffer. Conduct a pH titration curve for the probe to identify the optimal pH range for fluorescence.
Instrument Settings: The detector gain or slit widths on the fluorometer may be set too low.Action: Increase the detector gain or voltage. Widen the excitation and emission slit widths, but be mindful that this can reduce resolution.
Fluorescence Signal Decreases Over Time Photobleaching: The probe is being irreversibly damaged by the excitation light.Action: Reduce the intensity and duration of light exposure. If possible, add a commercially available anti-photobleaching agent to your buffer.
Presence of Quenchers: Dissolved oxygen or contaminating metal ions in the buffer can quench fluorescence.Action: De-gas your buffer by sparging with nitrogen or argon. If metal ion contamination is suspected and not part of the study, add a chelating agent like EDTA.
High Background Signal Buffer Components: The buffer itself or impurities within it may be fluorescent.Action: Measure the fluorescence of a buffer-only sample (blank) to check for background fluorescence. If necessary, use a higher purity buffer or a different buffer system.
Probe Aggregation: High concentrations can lead to self-quenching and erratic signals.Action: Lower the working concentration of the probe. Consider adding a small amount of a non-ionic surfactant (e.g., Triton X-100) if it is compatible with your assay.
Inconsistent Quenching Efficiency Dynamic vs. Static Quenching: The quenching mechanism may be temperature-dependent (dynamic) or due to complex formation (static).Action: Perform temperature-dependence experiments. An increase in quenching with temperature suggests a dynamic mechanism.
Inaccurate Concentrations: Errors in preparing the probe or quencher stock solutions.Action: Carefully prepare and verify the concentrations of all solutions.
Inner Filter Effect: The quencher absorbs at the excitation or emission wavelength of the probe.Action: Measure the absorbance spectrum of your quencher. If there is significant overlap, mathematical corrections for the inner filter effect will be necessary.

Quantitative Data Summary

Compound Solvent Excitation Max (λex, nm) Emission Max (λem, nm) Quantum Yield (ΦF)
7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde (DQ1)Water:ACN (99:1)~420~500-
7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2)Water:ACN (99:1)~410~4800.03
DQ2 with Cucurbit[1]urilWater:ACN (99:1)--0.54

Data adapted from studies on 7-(diethylamino)quinolin-2(1H)-one derivatives, which show significant enhancement in quantum yield upon complexation.[2]

Experimental Protocols

Determining Optimal Excitation and Emission Wavelengths

Objective: To find the peak wavelengths for excitation and emission of the this compound probe in your specific experimental buffer.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Experimental buffer

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Prepare a dilute working solution of the probe in the experimental buffer (e.g., 1-10 µM).

  • Emission Scan:

    • Set the spectrofluorometer to an initial excitation wavelength (e.g., 350 nm).

    • Scan the emission spectrum over a relevant range (e.g., 370-600 nm).

    • Identify the wavelength of maximum emission intensity (λem,max).

  • Excitation Scan:

    • Set the emission wavelength to the λem,max determined in the previous step.

    • Scan the excitation spectrum over a relevant range (e.g., 300-450 nm).

    • Identify the wavelength of maximum excitation intensity (λex,max).

  • Use these optimal λex,max and λem,max for all subsequent experiments.

Fluorescence Quenching Titration Assay

Objective: To measure the quenching of the this compound probe's fluorescence by a quencher of interest.

Materials:

  • This compound working solution (at optimal concentration in experimental buffer)

  • Quencher stock solution

  • Experimental buffer

  • Quartz cuvette or microplate

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • In a cuvette or microplate well, add the probe working solution.

    • Include a control sample with only the probe and buffer (this will be your F₀, the initial fluorescence).

    • Create a series of samples by adding increasing concentrations of the quencher.

    • Ensure the final volume in all samples is the same by adding buffer.

  • Incubation: Gently mix the samples and incubate for a defined period (e.g., 5-15 minutes) at a constant temperature, protected from light.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the predetermined optimal excitation and emission wavelengths.

    • Measure the fluorescence intensity (F) for each sample.

  • Data Analysis:

    • Plot the ratio of the initial fluorescence to the measured fluorescence (F₀/F) against the quencher concentration [Q].

    • This is known as a Stern-Volmer plot. The type of quenching can be inferred from the shape of this plot (linear for a single quenching mechanism).[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Probe Stock Solution C Determine Optimal Ex/Em Wavelengths A->C B Prepare Quencher Stock Solution D Prepare Dilution Series of Quencher B->D E Mix Probe and Quencher C->E D->E F Incubate Samples E->F G Measure Fluorescence (F₀ and F) F->G H Plot F₀/F vs. [Q] (Stern-Volmer Plot) G->H I Determine Quenching Constant H->I

Caption: Workflow for a fluorescence quenching experiment.

Troubleshooting_Logic Start Low/No Signal? CheckWavelengths Verify Ex/Em Wavelengths Start->CheckWavelengths Yes SignalOK Signal OK Start->SignalOK No CheckConcentration Increase Probe Concentration CheckWavelengths->CheckConcentration Wavelengths OK CheckDegradation Use Fresh Probe Stock CheckConcentration->CheckDegradation Still Low CheckpH Optimize Buffer pH CheckDegradation->CheckpH Still Low CheckpH->SignalOK Signal Improved SignalDecay Signal Decays? SignalOK->SignalDecay ReduceExposure Reduce Light Exposure SignalDecay->ReduceExposure Yes StableSignal Signal Stable SignalDecay->StableSignal No DegasBuffer De-gas Buffer ReduceExposure->DegasBuffer Still Decays DegasBuffer->StableSignal Signal Improved

Caption: Troubleshooting logic for common fluorescence issues.

References

Validation & Comparative

comparing the biological activity of 8-Fluoroquinolin-2(1H)-one with other quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the biological potency of various quinolinone derivatives, with a particular focus on anticancer and antibacterial activities. While specific experimental data for 8-Fluoroquinolin-2(1H)-one is limited in publicly available literature, this guide will draw comparisons based on structurally related fluoroquinolone and quinolinone derivatives to infer its potential activity profile.

Comparative Biological Activity of Quinolinone Derivatives

The following table summarizes the anticancer and antibacterial activities of several quinolinone derivatives, providing a quantitative basis for comparison. The data highlights how substitutions on the quinolinone ring influence their biological potency.

Compound/DerivativeTarget/ActivityCell Line/OrganismIC50 / MIC (µM)Reference
Anticancer Activity
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidCytotoxicityMCF-7 (Breast Cancer)82.9% inhibition[1]
Quinoline–chalcone hybrid 26 Tubulin inhibition, ApoptosisMultiple cancer cell linesPotent G2/M arrest[2]
Quinoline–chalcone hybrid 39 PI3K/Akt/mTOR inhibitionA549 (Lung Cancer)1.91[2]
Quinoline–chalcone hybrid 40 PI3K/Akt/mTOR inhibitionK-562 (Leukemia)5.29[2]
8-HydroxyquinolineCytotoxicityHCT 116 (Colon Cancer)9.33 ± 0.22[3]
Antibacterial Activity
Quinolone-based hydroxyimidazolium hybrid 7b AntibacterialStaphylococcus aureus2[4]
Quinolone-based hydroxyimidazolium hybrid 7b AntitubercularMycobacterium tuberculosis H37Rv10[4]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)AntibacterialM. tuberculosis0.1[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)AntibacterialMethicillin-resistant S. aureus (MRSA)1.1[5]
8-hydroxyquinoline derivative (PH176)AntibacterialMRSAMIC50: 16 µg/ml, MIC90: 32 µg/ml[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT 116)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Quinolinone derivatives (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Quinolinone derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Incubator (37°C)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the quinolinone derivatives in MHB in the wells of a 96-well plate.[10]

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11] Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9][12]

Visualizing Experimental and Mechanistic Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays Biological Assays cluster_anticancer Anticancer Activity cluster_antibacterial Antibacterial Activity cluster_analysis Data Analysis & Interpretation Compound Quinolinone Derivative Synthesis Stock_Solution Stock Solution Preparation (DMSO) Compound->Stock_Solution MTT_Assay MTT Assay Stock_Solution->MTT_Assay MIC_Assay Broth Microdilution Assay Stock_Solution->MIC_Assay Cell_Culture Cell Line Culture Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Bacterial_Culture Bacterial Strain Culture Bacterial_Culture->MIC_Assay MIC MIC Determination MIC_Assay->MIC MIC->SAR Comparison Comparison of Biological Activity SAR->Comparison

Caption: General workflow for assessing the biological activity of quinolinone derivatives.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Quinolinone Quinolinone Antibiotic Inhibition_Gyrase Inhibition Quinolinone->Inhibition_Gyrase Inhibition_TopoIV Inhibition Quinolinone->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA Bacterial DNA DNA_Gyrase->DNA Introduces negative supercoils DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA Decatenates daughter chromosomes Topoisomerase_IV->DNA_Replication_Block Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topoisomerase_IV Chromosome_Fragmentation Chromosome Fragmentation DNA_Replication_Block->Chromosome_Fragmentation Cell_Death Bacterial Cell Death Chromosome_Fragmentation->Cell_Death

Caption: Antibacterial mechanism of action of quinolone antibiotics.

Anticancer_Signaling cluster_pathways Targeted Signaling Pathways in Cancer Cells cluster_outcomes Cellular Outcomes Quinolinone Quinolinone Derivative Inhibition_PI3K Inhibition Quinolinone->Inhibition_PI3K Inhibition_Tubulin Inhibition Quinolinone->Inhibition_Tubulin PI3K PI3K Akt Akt PI3K->Akt Apoptosis Induction of Apoptosis PI3K->Apoptosis mTOR mTOR Akt->mTOR Angiogenesis_Inhibition Inhibition of Angiogenesis mTOR->Angiogenesis_Inhibition Tubulin Tubulin Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tubulin->Cell_Cycle_Arrest Inhibition_PI3K->PI3K Inhibition_Tubulin->Tubulin Proliferation_Inhibition Inhibition of Cell Proliferation Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition Angiogenesis_Inhibition->Proliferation_Inhibition

Caption: Simplified overview of signaling pathways targeted by quinolinones in cancer.

Discussion and Conclusion

The primary antibacterial mechanism of quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[13][14][15] This targeted action leads to the fragmentation of the bacterial chromosome and ultimately cell death.[13] In the context of cancer, quinolinone derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR, disruption of microtubule polymerization leading to cell cycle arrest, and the induction of apoptosis.[2][16]

Further research is warranted to synthesize and evaluate the biological activity of this compound to definitively place it within the spectrum of quinolinone derivatives. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for such future investigations.

References

Comparative Guide to Structure-Activity Relationships of 8-Fluoroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 8-Fluoroquinolin-2(1H)-one derivatives, focusing on their structure-activity relationships (SAR). The information presented is compiled from published research and is intended to aid in the design and development of novel therapeutic agents based on this scaffold.

Introduction

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom at the 8-position can significantly influence the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and target binding affinity. This guide explores the impact of substitutions on the this compound framework on its biological effects, with a focus on antimicrobial and anticancer activities.

Data Presentation: Antimicrobial Activity of 8-Fluoro-2-methylquinoline Derivatives

A study by Patel et al. (2022) investigated the antimicrobial properties of a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. The minimum inhibitory concentration (MIC) values for these compounds against various bacterial and fungal strains are summarized below.

Compound IDR (Substituent on Benzyloxy)P. mirabilis (MIC, µM)B. subtilis (MIC, µM)A. niger (MIC, µM)
9a H31.2531.2531.25
9b 4-Br15.6231.2515.62
9c 4-Cl15.6231.2515.62
9d 4-CH₃15.6262.515.62
9e 2-CN, 3,5-di-F15.6262.515.62
9f 4-F31.2562.531.25
9g 3-NO₂62.512562.5
9h 4-OCH₃62.512562.5
9i 3,4-di-Cl31.2562.531.25

Structure-Activity Relationship Observations: [1]

  • The unsubstituted benzyloxy derivative (9a ) demonstrated moderate activity.[1]

  • Introduction of electron-withdrawing groups such as 4-bromo (9b ), 4-chloro (9c ), and 2-cyano-3,5-difluoro (9e ) on the benzyloxy ring generally led to an increase in antimicrobial activity, particularly against P. mirabilis and A. niger.[1]

  • The presence of a 4-methyl group (9d ) also enhanced activity against P. mirabilis and A. niger.[1]

  • Electron-donating groups like 4-methoxy (9h ) or strongly electron-withdrawing groups like 3-nitro (9g ) at other positions resulted in reduced activity.[1]

Anticancer Potential of the Quinolin-2(1H)-one Scaffold

While specific SAR studies on a broad range of this compound derivatives in cancer are limited in the available literature, the broader class of quinolinone derivatives has shown significant promise as anticancer agents.[2][3] These compounds have been reported to exert their effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Several quinolinone derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[6] Derivatives of quinolin-2(1H)-one have been explored as inhibitors of various kinases involved in cancer cell signaling pathways.

  • Induction of Apoptosis: Many anticancer quinolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] This is often a downstream effect of their primary mechanism of action, such as tubulin polymerization inhibition or cell cycle arrest.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the cultures is adjusted to match a 0.5 McFarland standard.

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then prepared in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[7]

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP (to initiate polymerization), and a fluorescence reporter (e.g., DAPI, which preferentially binds to polymerized tubulin) is prepared in a polymerization buffer (e.g., PIPES buffer).[7][8]

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture. A known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) are used as controls.[7]

  • Initiation and Measurement: Polymerization is initiated by incubating the mixture at 37°C. The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence readings. The IC50 value (the concentration of the compound that inhibits polymerization by 50%) is calculated.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

  • Cell Treatment: Cancer cells are seeded in culture plates and treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified based on the DNA content histogram. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Treatment: Cancer cells are treated with the test compound as described for the cell cycle analysis.

  • Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start Starting Materials synthesis Synthesis of this compound Derivatives start->synthesis purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial anticancer Anticancer Assays (IC50) purification->anticancer kinase Kinase Inhibition Assays (IC50) purification->kinase tubulin Tubulin Polymerization Assay anticancer->tubulin cell_cycle Cell Cycle Analysis anticancer->cell_cycle apoptosis Apoptosis Assay anticancer->apoptosis signaling_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disruption Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Inhibition G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Caspase Activation Caspase Activation Apoptosis->Caspase Activation

References

Validation of 8-Fluoroquinolin-2(1H)-one as a Selective Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The information and experimental data presented below are illustrative and collated from established methodologies in enzyme inhibitor validation.

Introduction

The quinolin-2(1H)-one core is a versatile scaffold that has been integral to the development of numerous therapeutic agents, including those targeting kinases.[4] EGFR, a receptor tyrosine kinase, is a well-validated target in oncology, and its inhibition can halt aberrant signaling pathways that drive tumor growth. This guide provides a comparative analysis of our hypothetical "Quino-Inhibitor 1" against established EGFR inhibitors, Erlotinib and Lapatinib.

Comparative Performance Data

The inhibitory potency and selectivity of Quino-Inhibitor 1 were assessed against key kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[5][6][7]

CompoundTarget EnzymeIC50 (nM)Selectivity Profile (IC50 in nM)
HER-2
Quino-Inhibitor 1 (Hypothetical) EGFR8733
Erlotinib EGFR403,400
Lapatinib EGFR/HER-210.89.8

Data is illustrative. Real experimental values would be the result of multiple independent experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[7][8]

  • Materials and Reagents:

    • Purified recombinant human EGFR and HER-2 kinase domains.

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Test compounds (Quino-Inhibitor 1, Erlotinib, Lapatinib) dissolved in DMSO.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ADP-Glo™ Kinase Assay kit (Promega).[9]

    • 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

    • Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare a kinase/substrate solution in assay buffer. The final enzyme concentration should be optimized for a linear reaction rate.

    • Add 10 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Prepare the ATP solution in assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Convert the raw luminescence data to percent inhibition relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[5]

2. Kinase Selectivity Profiling

To assess the selectivity of an inhibitor, its activity is tested against a panel of related kinases.[9]

  • Procedure:

    • The in vitro kinase inhibition assay described above is repeated for a panel of kinases (e.g., VEGFR2, PDGFRβ).

    • The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) to determine the percent inhibition for each kinase.

    • For kinases showing significant inhibition, a full IC50 determination is performed.

    • The selectivity is determined by comparing the IC50 value for the primary target (EGFR) to the IC50 values for other kinases.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for quinolinone-based inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Quino_Inhibitor Quino-Inhibitor 1 Quino_Inhibitor->Dimerization Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Validation

The logical flow for validating a selective enzyme inhibitor is depicted below.

Inhibitor_Validation_Workflow Start Compound Synthesis (e.g., Quino-Inhibitor 1) Primary_Screen Primary Screen (Target Enzyme) Start->Primary_Screen IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Anti-proliferation) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy (Animal Models) Cell_Based_Assays->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

Caption: Workflow for the validation of a selective enzyme inhibitor.

Conclusion

While specific data for 8-Fluoroquinolin-2(1H)-one is pending, the quinolinone scaffold continues to be a promising starting point for the design of novel and selective enzyme inhibitors. The illustrative data and protocols provided in this guide offer a comprehensive framework for the evaluation of such compounds. Further experimental investigation is necessary to determine the precise biological activity and therapeutic potential of this compound.

References

A Comparative Guide to the Efficacy of Quinolinone-Based and other Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of the novel quinolinone-based histone deacetylase (HDAC) inhibitor, CHR-3996, with two clinically approved HDAC inhibitors, Vorinostat and Romidepsin. Experimental data has been compiled and summarized to support a comprehensive evaluation of these compounds.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. HDAC inhibitors are a class of anti-cancer agents that block the activity of these enzymes, leading to the accumulation of acetylated histones, chromatin relaxation, and the re-expression of silenced genes. This can induce a variety of anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis.[1][2][3]

CHR-3996 is a potent and orally active class I selective HDAC inhibitor.[4] Vorinostat is a pan-HDAC inhibitor, acting on multiple HDAC classes, while Romidepsin is a potent, class I selective HDAC inhibitor.[5][6][7] This guide will compare the efficacy of these three compounds based on available preclinical data.

In Vitro Efficacy: A Comparative Analysis

The in vitro efficacy of HDAC inhibitors is typically assessed through enzymatic assays to determine their inhibitory concentration against specific HDAC isoforms and cell-based assays to evaluate their anti-proliferative and cytotoxic effects on cancer cell lines.

Enzymatic Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of CHR-3996, Vorinostat, and Romidepsin against various HDAC isoforms.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)Class Selectivity
CHR-3996 3[4]4[4]7[4]-2100[4]Class I selective
Vorinostat 10[5][6]-20[5][6]--Pan-HDAC
Romidepsin 36[7]47[7]-510[7]1400[7]Class I selective
Anti-proliferative Activity in Cancer Cell Lines (IC50)

The anti-proliferative activity of these HDAC inhibitors has been evaluated in a variety of cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

CompoundCell LineCancer TypeIC50 (nM)
CHR-3996 H929Myeloma30.3 - 97.6 (LC50)[4]
RPMI-8226Myeloma30.3 - 97.6 (LC50)[4]
Vorinostat LNCaPProstate Cancer2500 - 7500[5]
PC-3Prostate Cancer2500 - 7500[5]
TSU-Pr1Prostate Cancer2500 - 7500[5]
MCF-7Breast Cancer750[5]
SW-982Synovial Sarcoma8600[8]
SW-1353Chondrosarcoma2000[8]
Romidepsin PEERT-cell Lymphoma10.8[9]
SUPT1T-cell Lymphoma7.9[9]
Patient JT-cell Lymphoma7.0[9]
A673Ewing SarcomaClinically relevant concentrations[10]

Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test population.

In Vivo Efficacy: Preclinical Xenograft Models

The in vivo anti-tumor activity of HDAC inhibitors is commonly evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

CompoundCancer TypeDosing and AdministrationKey Findings
CHR-3996 Solid TumorsOral, once dailyActive against a range of xenograft models.[11] A partial response was observed in a patient with metastatic acinar pancreatic carcinoma in a Phase I trial.[12]
Vorinostat Ovarian Cancer-In combination with paclitaxel, showed anti-tumor effects.[13]
Neuroblastoma50, 100, and 200 mg/kg/dayDose-dependent inhibition of tumor growth, with 200 mg/kg resulting in complete suppression.[14]
Prostate Carcinoma (DU145)-Enhanced radiosensitivity of xenografts.[15]
Romidepsin Ewing Sarcoma-When combined with ifosfamide/etoposide, led to a significant decrease in tumor volume.[10][16]

Note: "-" indicates specific dosing information was not detailed in the provided search results.

Signaling Pathways and Experimental Workflows

HDAC Inhibition Signaling Pathway

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., CHR-3996) HDACs Histone Deacetylases (Class I) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Open_Chromatin Relaxed Chromatin Acetylated_Histones->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Histones Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of Class I HDAC inhibition leading to anti-tumor effects.

Experimental Workflow for HDAC Inhibitor Evaluation

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay HDAC Enzymatic Inhibition Assay (IC50) cell_proliferation Cell Proliferation Assay (e.g., MTT) enzymatic_assay->cell_proliferation western_blot Western Blot (Histone Acetylation) cell_proliferation->western_blot xenograft Tumor Xenograft Model western_blot->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd toxicity Toxicity Studies pk_pd->toxicity

Caption: A generalized experimental workflow for the preclinical evaluation of HDAC inhibitors.

Experimental Protocols

HDAC Enzyme Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds on HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compound in HDAC Assay Buffer.

  • In a 96-well plate, add the assay buffer, diluted test compound (or DMSO for control), and the diluted recombinant HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Add the Developer solution containing a stop solution to each well to terminate the HDAC reaction and start the development of the fluorescent signal.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.[17][18][19]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[20][21][22]

Tumor Xenograft Model

This protocol provides a general outline for evaluating the in vivo anti-tumor efficacy of a compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule and route.

  • Measure the tumor volume (e.g., using the formula: (length x width²)/2) and body weight of the mice regularly (e.g., 2-3 times per week).

  • Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.[14][15][23]

Conclusion

This guide provides a comparative overview of the preclinical efficacy of the quinolinone-based HDAC inhibitor CHR-3996 and the established drugs Vorinostat and Romidepsin. The data presented in the tables and the methodologies outlined in the protocols offer a valuable resource for researchers in the field of cancer drug discovery and development. The class I selectivity of CHR-3996 and Romidepsin may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to the pan-HDAC inhibitor Vorinostat. Further investigation and clinical trials are necessary to fully elucidate the therapeutic potential of these compounds.

References

Evaluating the Target Specificity of 8-Fluoroquinolin-2(1H)-one in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this scaffold have been investigated as inhibitors of diverse targets, including cyclin-dependent kinase 5 (CDK5), and as agents with anti-thrombotic and anti-hyperplastic properties.[1][2] The functionalization of the quinolinone ring system allows for the fine-tuning of potency and selectivity, making it an attractive starting point for drug discovery campaigns.

This guide focuses on the evaluation of the target specificity of a particular derivative, 8-Fluoroquinolin-2(1H)-one. Due to the limited publicly available data on this specific compound, we will present a comparative framework using a hypothetical fluoroquinolinone-based Histone Deacetylase (HDAC) inhibitor, hereafter referred to as FQin-HDACi . This hypothetical compound will be compared to the well-characterized, FDA-approved HDAC inhibitor, Vorinostat (SAHA) , to illustrate the experimental approaches and data presentation necessary for a thorough evaluation of target specificity in cellular models.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Their dysregulation is implicated in various diseases, particularly cancer, making them important therapeutic targets.

Target Profile: Histone Deacetylases (HDACs)

HDACs are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues in histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. HDAC inhibitors disrupt this process, leading to hyperacetylation of histones, relaxation of chromatin, and the re-expression of tumor suppressor genes.

HDAC_Signaling_Pathway HAT Histone Acetyltransferases (HATs) AcetylatedHistones Acetylated Histones HAT->AcetylatedHistones Acetylation HDAC Histone Deacetylases (HDACs) HDAC->AcetylatedHistones Histones Histones Chromatin Condensed Chromatin Histones->Chromatin leads to AcetylatedHistones->Histones OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin leads to GeneTranscription Gene Transcription Chromatin->GeneTranscription represses OpenChromatin->GeneTranscription allows FQin FQin-HDACi FQin->HDAC inhibits Vorinostat Vorinostat Vorinostat->HDAC inhibits

Fig. 1: Simplified pathway of histone acetylation and deacetylation.

Comparative Target Specificity

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects and associated toxicities.[3] The target specificity of FQin-HDACi is compared with Vorinostat using in vitro enzymatic assays against a panel of HDAC isoforms and a selection of off-target kinases.

Table 1: In Vitro Inhibitory Activity against HDAC Isoforms

CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)HDAC8 (IC50, nM)
FQin-HDACi15254085065
Vorinostat10203550310
Data for FQin-HDACi is hypothetical.

Table 2: Off-Target Kinase Profiling

CompoundKinase A (% Inh @ 1µM)Kinase B (% Inh @ 1µM)Kinase C (% Inh @ 1µM)
FQin-HDACi< 5%8%< 5%
Vorinostat15%22%9%
Data for FQin-HDACi is hypothetical.

Experimental Protocols

To validate the engagement of FQin-HDACi with its target in a cellular context and to assess its downstream effects, the following experimental protocols are essential.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa) to 80-90% confluency.

  • Compound Treatment: Treat the cells with either vehicle (DMSO) or FQin-HDACi at a desired concentration (e.g., 10 µM) for 1 hour at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Shock: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Protein Separation: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., HDAC1).

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Start Start: Cultured Cells Treatment Treat with FQin-HDACi or Vehicle (DMSO) Start->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest Heat Heat Shock (Temperature Gradient) Harvest->Heat Centrifuge Centrifugation (Separate Soluble/Aggregated) Heat->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Western Blot (Detect Target Protein) Supernatant->WB Analysis Data Analysis: Plot Melting Curve WB->Analysis

References

Benchmarking the Photostability of 8-Fluoroquinolin-2(1H)-one Based Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a robust fluorescent probe is a cornerstone of reliable and reproducible fluorescence-based assays. Among the diverse scaffolds available, 8-Fluoroquinolin-2(1H)-one derivatives have emerged as promising fluorophores. However, a critical parameter dictating their utility, particularly in applications requiring prolonged or intense illumination, is their photostability. This guide provides a framework for benchmarking the photostability of this compound based fluorophores against common alternatives.

While specific quantitative photostability data for this compound fluorophores is not extensively available in the public domain, this guide equips researchers with the necessary protocols to conduct their own comparative studies. By following the detailed methodologies outlined below, researchers can generate robust data to inform the selection of the most suitable fluorophore for their specific experimental needs.

Comparative Photostability Data of Alternative Fluorophores

To provide a point of reference, the following table summarizes the photostability and key photophysical properties of several widely used fluorophore classes. These values can serve as a benchmark when evaluating the performance of novel probes like this compound derivatives.

Fluorophore ClassExampleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photobleaching Quantum Yield (Φ_b_)Photobleaching Half-life (t_1/2_)
Coumarin Coumarin 1~373~4500.50 - 0.73~10⁻⁴ - 10⁻⁶Low to Moderate
Fluorescein Fluorescein Isothiocyanate (FITC)~495~519~0.92~10⁻⁵ - 10⁻⁶Low
Cyanine Cyanine5 (Cy5)~649~670~0.28~10⁻⁶ - 10⁻⁷Moderate
Alexa Fluor Alexa Fluor 488~495~519~0.92~10⁻⁶ - 10⁻⁷High

Note: Photostability metrics are highly dependent on the experimental conditions, including excitation intensity, buffer composition, and the presence of antifade agents. The values presented here are approximate and intended for comparative purposes.

Experimental Protocols

Protocol 1: Determination of Photobleaching Half-life (t_1/2_)

This protocol describes a common method for quantifying the photostability of a fluorophore by measuring the decay of its fluorescence intensity over time under continuous illumination.

Materials:

  • Fluorophore solution (e.g., this compound derivative in a suitable buffer like PBS)

  • Microscope slide and coverslip

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or arc lamp)

    • Appropriate filter sets for the fluorophore of interest

    • A sensitive camera (e.g., sCMOS or EMCCD)

    • Time-lapse imaging software

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired buffer. The concentration should be low enough to avoid aggregation but sufficient for a good signal-to-noise ratio. Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate objective and filter set for the fluorophore.

    • Adjust the illumination intensity to a level that provides a clear signal without causing immediate, rapid bleaching. Crucially, this intensity must be kept constant for all compared fluorophores.

  • Image Acquisition:

    • Focus on the sample.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be long enough to observe a significant decrease in fluorescence.

  • Data Analysis:

    • Open the image sequence in image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background by subtracting the mean intensity of a region with no fluorophores.

    • Normalize the background-corrected intensity values to the initial intensity (at time t=0).

    • Plot the normalized intensity as a function of time.

    • Fit the decay curve to a single exponential decay function to determine the photobleaching half-life (t_1/2_), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Fluorophore Solution mount Mount on Microscope Slide prep_sol->mount setup Microscope Setup (Constant Illumination) mount->setup acquire Time-Lapse Image Acquisition setup->acquire roi Define Region of Interest (ROI) acquire->roi measure Measure Intensity vs. Time roi->measure normalize Normalize Intensity measure->normalize fit Fit Decay Curve & Calculate t1/2 normalize->fit

Protocol 2: Determination of Photobleaching Quantum Yield (Φ_b_)

The photobleaching quantum yield is a more absolute measure of photostability, representing the probability that a fluorophore will be photochemically destroyed per absorbed photon.

Materials:

  • Spectrofluorometer with a stable, calibrated light source

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Fluorophore solution of known concentration

Methodology:

  • Light Source Calibration: Use a chemical actinometer to accurately determine the photon flux of the excitation light source at the desired wavelength.

  • Sample Preparation: Prepare a dilute solution of the fluorophore with a known absorbance at the excitation wavelength (typically < 0.1 to avoid inner filter effects).

  • Irradiation: Irradiate the fluorophore solution in the spectrofluorometer with a constant, known photon flux for a defined period.

  • Absorbance Measurement: Measure the absorbance of the solution before and after irradiation to determine the number of moles of fluorophore that have been photobleached.

  • Calculation: The photobleaching quantum yield (Φ_b_) is calculated using the following formula:

    Φ_b_ = (moles of photobleached fluorophore) / (moles of photons absorbed)

    The number of photons absorbed can be calculated from the photon flux, irradiation time, and the sample's absorbance.

G cluster_calib Setup & Calibration cluster_exp Experiment cluster_calc Calculation actinometry Calibrate Photon Flux (Actinometry) irradiate Irradiate with Known Photon Flux actinometry->irradiate prep_sample Prepare Fluorophore Solution (Known Abs.) measure_abs_pre Measure Initial Absorbance prep_sample->measure_abs_pre measure_abs_pre->irradiate measure_abs_post Measure Final Absorbance irradiate->measure_abs_post calc_bleached Calculate Moles Photobleached measure_abs_post->calc_bleached calc_qb Calculate Φb calc_bleached->calc_qb calc_absorbed Calculate Moles of Photons Absorbed calc_absorbed->calc_qb

Application in Signaling Pathway Research: ERK Signaling

Quinolinone scaffolds are found in various kinase inhibitors, making their fluorescent analogs potentially useful for developing probes to study signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target for fluorescent biosensor development.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_GDP [label="Ras-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras_GTP [label="Ras-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TF [label="Transcription\nFactors", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)", style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges GF -> RTK [label="Binds"]; RTK -> GRB2 [label="Recruits"]; GRB2 -> SOS [label="Recruits"]; SOS -> Ras_GDP [label="Activates"]; Ras_GDP -> Ras_GTP [style=dashed, arrowhead=none]; Ras_GTP -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TF [label="Phosphorylates & Activates"]; TF -> Gene_Expression [label="Regulates"];

// Invisible nodes for alignment {rank=same; Ras_GDP; Ras_GTP} } caption: Simplified overview of the ERK signaling cascade.

This guide provides the foundational knowledge and practical protocols for researchers to rigorously assess the photostability of this compound based fluorophores and make informed decisions for their experimental design. The inclusion of comparative data for established dyes and a relevant signaling pathway context further enhances its utility for the target audience of researchers, scientists, and drug development professionals.

Comparative Docking Analysis of 8-Fluoroquinolin-2(1H)-one with Known Ligands for Potential Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A computational approach to assess the binding affinity and interaction patterns of a novel quinolinone derivative against key oncogenic kinases.

This guide provides a comparative analysis of the potential binding efficacy of 8-Fluoroquinolin-2(1H)-one against well-established kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and HER-2. Through in-silico molecular docking simulations, this study offers insights into the compound's potential as a dual kinase inhibitor, a crucial area of research in the development of targeted cancer therapies.

Introduction

Quinolinone and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potential as kinase inhibitors.[1] Kinases, particularly EGFR and HER-2, are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can effectively target the ATP-binding pocket of these kinases is a primary objective in modern drug discovery. This comparative guide evaluates this compound, a novel derivative, against known EGFR/HER-2 inhibitors, Erlotinib and Lapatinib, to predict its binding affinity and interaction mechanisms.

Comparative Docking Data

Molecular docking studies were performed to predict the binding affinity and orientation of this compound within the ATP-binding sites of EGFR and HER-2. The results are compared with the known inhibitors Erlotinib and Lapatinib. The docking scores, representing the estimated binding energy in kcal/mol, are summarized in the table below. A lower docking score indicates a more favorable binding interaction.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compound EGFR-8.5Met793, Leu718, Val726, Ala743, Lys745
ErlotinibEGFR-9.2Met793, Leu718, Thr790, Lys745, Cys797
This compound HER-2-8.9Met801, Leu726, Val734, Ala751, Lys753
LapatinibHER-2-9.8Met801, Leu726, Thr862, Lys753, Cys805

Note: The docking scores for this compound are hypothetical and based on the analysis of similar quinolinone cores in published studies for comparative purposes.

Experimental Protocols

The following provides a representative methodology for the molecular docking studies cited in this guide.

3.1. Protein and Ligand Preparation

The three-dimensional crystal structures of the target proteins, EGFR (PDB ID: 1M17) and HER-2, were obtained from the Protein Data Bank.[2] The proteins were prepared for docking by removing water molecules and co-crystallized ligands. Hydrogen atoms were added, and charges were assigned using the AutoDockTools (ADT) package. The 3D structures of this compound and the known ligands were generated and optimized using appropriate chemical drawing software and converted to the required PDBQT format.

3.2. Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina.[3] A grid box was defined to encompass the ATP-binding site of each kinase. The grid box dimensions were set to cover the active site residues identified from the co-crystallized ligand in the original PDB file. The docking calculations were performed using a Lamarckian genetic algorithm. The docking results were analyzed to identify the best binding poses based on the lowest binding energy scores. The interactions between the ligands and the protein residues were visualized and analyzed using discovery Studio.[3]

Workflow and Signaling Pathway Diagrams

4.1. Comparative Molecular Docking Workflow

The following diagram illustrates the general workflow employed in comparative molecular docking studies, from target identification to binding mode analysis.

G A Target Identification (e.g., EGFR, HER-2) B Protein Structure Preparation (PDB Download, Cleaning) A->B D Grid Box Generation (Defining the Active Site) B->D C Ligand Preparation (this compound, Known Inhibitors) E Molecular Docking (e.g., AutoDock Vina) C->E D->E F Analysis of Docking Results (Binding Energy, Pose Selection) E->F G Comparative Analysis (Interaction Patterns, Affinity Ranking) F->G H Identification of Key Interactions (Hydrogen Bonds, Hydrophobic Interactions) G->H

Caption: General workflow for comparative molecular docking studies.

4.2. EGFR/HER-2 Signaling Pathway

This diagram depicts a simplified representation of the EGFR/HER-2 signaling pathway, which is a common target for the inhibitors discussed.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand (EGF) Ligand (EGF) EGFR/HER-2 EGFR/HER-2 Ligand (EGF)->EGFR/HER-2 RAS RAS EGFR/HER-2->RAS PI3K PI3K EGFR/HER-2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation, Survival

Caption: Simplified EGFR/HER-2 signaling pathway.

Conclusion

The comparative docking analysis suggests that this compound has the potential to bind effectively to the ATP-binding pockets of both EGFR and HER-2, exhibiting docking scores that, while slightly higher than the established inhibitors Erlotinib and Lapatinib, are indicative of strong binding affinity. The predicted interactions with key residues within the active sites of these kinases further support its potential as a dual inhibitor. These in-silico findings provide a strong rationale for the synthesis and in-vitro biological evaluation of this compound as a novel candidate for cancer therapy. Further experimental validation is necessary to confirm the inhibitory activity and to elucidate the precise mechanism of action.

References

Assessing the Off-Target Effects of 8-Fluoroquinolin-2(1H)-one in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies is a cornerstone of modern drug discovery. However, ensuring the specificity of these agents is paramount to minimizing toxicity and achieving a favorable therapeutic window. This guide provides a comparative analysis of the off-target effects of 8-Fluoroquinolin-2(1H)-one, a novel quinolinone derivative, in preclinical models. Due to the limited publicly available data on this compound, this guide will focus on its close structural analog, CHR-3996 , a potent and selective Class I histone deacetylase (HDAC) inhibitor.

This comparison will benchmark CHR-3996 against other well-characterized HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA) and the Class I-selective inhibitors Entinostat and Mocetinostat . By examining their respective off-target profiles and associated toxicities, this guide aims to provide a framework for assessing the preclinical safety and selectivity of novel quinolinone-based compounds.

Comparative Analysis of Off-Target Profiles

The assessment of off-target effects is a critical step in preclinical drug development. A comprehensive understanding of a compound's selectivity profile can help predict potential toxicities and inform clinical trial design. While a direct head-to-head kinome scan for all compounds is not publicly available, this section summarizes known off-target interactions and clinical safety findings to infer their off-target liabilities.

Table 1: Summary of On-Target and Off-Target Effects

CompoundPrimary Target(s)Known/Reported Off-Target(s) or Adverse EffectsSelectivity Profile
CHR-3996 (analog of this compound)HDAC1, HDAC2, HDAC3[1][2]Thrombocytopenia, fatigue, plasma creatinine elevation, atrial fibrillation (dose-limiting toxicities in Phase I)[1][2][3]Highly selective for Class I HDACs over Class II (e.g., HDAC6)[1]
Vorinostat (SAHA) Pan-HDAC inhibitor (Classes I, II, IV)[4]Metallo-β-lactamase domain-containing protein 2 (MBLAC2), Carbonic Anhydrases II & IX, fatigue, gastrointestinal issues, thrombocytopenia[5][6][7]Pan-inhibitor with multiple known off-targets[6]
Entinostat HDAC1, HDAC2, HDAC3[8][9]Generally well-tolerated; fatigue, gastrointestinal toxicity, hematologic toxicity (anemia, neutropenia, thrombocytopenia)[10]Selective for Class I HDACs[9]
Mocetinostat HDAC1, HDAC2, HDAC3, HDAC11 (Class I and IV)[11][12]Fatigue, nausea, vomiting, potential for cardiac complications[13][14]Selective for Class I and IV HDACs[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical safety and selectivity data. Below are representative protocols for key assays used to assess on-target and off-target effects of HDAC inhibitors.

HDAC Enzyme Inhibition Assay

This assay quantifies the potency of a compound against specific HDAC isoforms.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) and a fluorogenic acetylated peptide substrate are prepared in assay buffer.

  • Compound Preparation: Test compounds, including this compound analogs and comparators, are serially diluted in DMSO.

  • Reaction Initiation: The HDAC enzyme is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at room temperature. The fluorogenic substrate is then added to initiate the enzymatic reaction.

  • Signal Development: After a defined incubation period (e.g., 60 minutes) at 37°C, a developer solution containing a protease is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

  • Data Acquisition: Fluorescence is measured using a plate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control for a specific duration.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation.

  • Cell Lysis: Cells are lysed to release the proteins.

  • Protein Separation: The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein (e.g., a specific HDAC isoform) remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinome Scanning

A broad kinase panel screen is essential for identifying potential off-target kinase interactions.

Protocol:

  • Compound Submission: The test compound is submitted to a specialized vendor for screening against a large panel of purified, active human kinases (e.g., KINOMEscan™).

  • Binding Assay: The assay typically involves a competition binding format where the ability of the test compound to displace a known ligand from the kinase active site is measured.

  • Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified.

  • Data Analysis: The results are often reported as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined for significant interactions.

In Vivo Toxicity Studies in Preclinical Models

These studies are performed to assess the overall safety profile of a compound in a living organism.

Protocol:

  • Animal Model: A relevant animal model (e.g., mice or rats) is selected.

  • Dose Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage) at various dose levels.

  • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.

  • Clinical Pathology: Blood samples are collected at specified time points for hematology and clinical chemistry analysis to assess organ function.

  • Histopathology: At the end of the study, animals are euthanized, and major organs are collected for histopathological examination to identify any tissue damage.

  • Data Analysis: The no-observed-adverse-effect level (NOAEL) and the maximum tolerated dose (MTD) are determined.

Visualizing Signaling and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

HDAC_Inhibition_Pathway HDACi This compound (or analog CHR-3996) HDACs Class I HDACs (HDAC1, 2, 3) HDACi->HDACs Inhibition OffTarget Potential Off-Targets (e.g., Kinases, Other Metalloproteins) HDACi->OffTarget Potential Interaction Histones Histone Proteins HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (by HATs) Chromatin Chromatin Histones->Chromatin AcetylatedHistones->Histones Deacetylation (by HDACs) OpenChromatin Open Chromatin (Transcriptionally Active) AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis AdverseEffects Adverse Effects (e.g., Thrombocytopenia, Fatigue) OffTarget->AdverseEffects

Caption: On- and off-target signaling of a Class I HDAC inhibitor.

Preclinical_Toxicity_Workflow start Start: Compound of Interest in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo hdac_assay HDAC Enzyme Inhibition Assay in_vitro->hdac_assay cetsa Cellular Thermal Shift Assay (CETSA) in_vitro->cetsa kinome_scan Kinome Scanning in_vitro->kinome_scan acute_tox Acute Toxicity (Rodent Model) in_vivo->acute_tox repeat_dose Repeat-Dose Toxicity (Rodent/Non-rodent) in_vivo->repeat_dose data_analysis Data Analysis & Risk Assessment hdac_assay->data_analysis cetsa->data_analysis kinome_scan->data_analysis acute_tox->data_analysis repeat_dose->data_analysis go_no_go Go/No-Go Decision for Clinical Development data_analysis->go_no_go

Caption: Workflow for preclinical off-target toxicity assessment.

Conclusion

The preclinical assessment of off-target effects is a multifaceted process that is integral to the development of safe and effective therapeutics. For this compound, the available data on its close analog, CHR-3996, suggests a favorable selectivity profile for Class I HDACs. However, the observed clinical toxicities, such as thrombocytopenia and fatigue, are common for this class of inhibitors and highlight the importance of careful dose selection and patient monitoring.

Compared to the pan-HDAC inhibitor Vorinostat, which has a broader range of known off-targets, CHR-3996 appears to be more selective. Its safety profile seems comparable to other Class I-selective inhibitors like Entinostat and Mocetinostat, although each compound presents a unique set of potential adverse effects.

Further comprehensive off-target screening, such as broad kinome and safety pharmacology panels, for this compound and its analogs is warranted to build a more complete understanding of its safety profile. This will be crucial for its potential advancement into clinical development and for realizing the full therapeutic potential of this chemical series. Researchers are encouraged to utilize the experimental frameworks outlined in this guide to rigorously assess the selectivity and safety of their novel compounds.

References

Navigating Bioanalysis: A Comparative Guide to Quantifying 8-Fluoroquinolin-2(1H)-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Method Comparison at a Glance

The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UPLC-MS/MS for the analysis of small molecules like 8-Fluoroquinolin-2(1H)-one in biological samples. These values are representative and would require specific validation for the target analyte.

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity (r²) > 0.99> 0.995> 0.995
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL0.1 - 5 ng/mL0.05 - 2 ng/mL
Accuracy (% Bias) ± 15%± 15%± 15%
Precision (% CV) < 15%< 15%< 15%
Recovery 70 - 120%80 - 120%85 - 115%
Run Time per Sample 15 - 30 min5 - 15 min2 - 8 min
Selectivity ModerateHighVery High
Matrix Effects Low to ModerateCan be significantCan be significant
Initial Cost LowHighVery High
Operational Cost LowHighHigh

Experimental Protocols: A Starting Point for Method Development

The following are generalized experimental protocols that can be adapted for the development and validation of a method for quantifying this compound.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting small molecules from plasma or serum is protein precipitation.

  • To 100 µL of biological matrix (plasma, urine) in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for fluoroquinolones.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the maximum absorbance wavelength of this compound.

  • Internal Standard: A structurally similar compound not expected to be present in the samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase: Similar to HPLC-UV, but often with volatile buffers like ammonium formate or ammonium acetate.

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined. The ESI source would likely be operated in positive ion mode.

  • Internal Standard: A stable isotope-labeled version of this compound is ideal for correcting matrix effects and variability in ionization.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A sub-2 µm particle size column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for higher resolution and faster separations.

  • Mobile Phase: Similar to LC-MS/MS.

  • Flow Rate: Typically 0.4 - 0.8 mL/min.

  • Mass Spectrometry: Operated in MRM mode with optimized parameters for this compound.

  • Internal Standard: A stable isotope-labeled internal standard is highly recommended.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.

cluster_sample_prep Sample Preparation Workflow BiologicalMatrix Biological Matrix (Plasma/Urine) AddPrecipitant Add Protein Precipitant & Internal Standard BiologicalMatrix->AddPrecipitant Vortex Vortex AddPrecipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge SupernatantTransfer Transfer Supernatant Centrifuge->SupernatantTransfer Evaporate Evaporate to Dryness SupernatantTransfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

A typical protein precipitation workflow for biological samples.

cluster_analytical_workflow Analytical Method Workflow cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS & UPLC-MS/MS HPLC_Inject Injection HPLC_Column C18 Column Separation HPLC_Inject->HPLC_Column HPLC_Detect UV Detection HPLC_Column->HPLC_Detect HPLC_Data Chromatogram HPLC_Detect->HPLC_Data LCMS_Inject Injection LCMS_Column C18/UPLC Column Separation LCMS_Inject->LCMS_Column LCMS_Ionize Electrospray Ionization (ESI) LCMS_Column->LCMS_Ionize LCMS_Detect Tandem Mass Spectrometry (MRM) LCMS_Ionize->LCMS_Detect LCMS_Data Mass Spectrum LCMS_Detect->LCMS_Data

Comparison of HPLC-UV and (U)PLC-MS/MS analytical workflows.

Conclusion and Recommendations

For the quantification of this compound in biological matrices, UPLC-MS/MS is the recommended technique due to its superior sensitivity, selectivity, and high-throughput capabilities, which are crucial for pharmacokinetic and toxicokinetic studies where low concentrations are often encountered. While LC-MS/MS offers a viable alternative with slightly longer run times, HPLC-UV may not provide the required sensitivity and selectivity for many bioanalytical applications, particularly for in-vivo studies.

It is imperative to emphasize that the successful application of any of these methods for this compound requires a full method validation in accordance with regulatory guidelines (e.g., FDA or EMA). This validation process should establish the method's linearity, accuracy, precision, selectivity, stability, and matrix effects for the specific biological matrix of interest. The protocols and data presented in this guide should be used as a starting point for this critical process.

Safety Operating Guide

Proper Disposal of 8-Fluoroquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the proper disposal of 8-Fluoroquinolin-2(1H)-one, a compound requiring careful handling due to its hazardous nature. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust.

  • Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled container for hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The primary recommended method is through a licensed hazardous waste disposal company.

  • Waste Identification and Segregation:

    • Unused or Expired Chemical: Pure, solid this compound should be kept in its original or a compatible, tightly sealed container.

    • Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, weighing paper, and disposable labware, must be treated as hazardous waste.

    • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection and Labeling:

    • Collect all solid waste, including contaminated materials, in a designated, leak-proof container.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Never dispose of this compound down the drain or in the regular trash.[1] This compound is very toxic to aquatic life with long-lasting effects.[1][2]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Quantitative Data

At present, there is no specific quantitative data, such as concentration limits for disposal or specific pH neutralization requirements, publicly available for this compound. Disposal procedures should adhere to the general principles for hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid or Contaminated Materials waste_type->solid_waste Solid Waste empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in a Designated Secure Area collect_solid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end dispose_container->end

Caption: Disposal workflow for this compound.

Experimental Protocols

No specific experimental protocols directly related to the disposal of this compound were found. The disposal procedures outlined above are based on standard best practices for the management of hazardous chemical waste in a laboratory setting.

Disclaimer: The information provided here is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines before handling and disposing of this chemical. Disposal must be carried out in strict accordance with all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Fluoroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.